molecular formula C13H16ClNO2 B587504 Nor Propranolol-d7 Hydrochloride CAS No. 1246819-85-1

Nor Propranolol-d7 Hydrochloride

Cat. No.: B587504
CAS No.: 1246819-85-1
M. Wt: 258.75 g/mol
InChI Key: QKMLNOYFLVRBEG-KNWWABDGSA-N
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Description

Nor Propranolol-d7 Hydrochloride (CAS 1246819-85-1) is a deuterium-labeled (d7) version of the main metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist . This stable isotope-labeled standard is supplied as a light brown solid with a molecular weight of 260.77 g/mol and a molecular formula of C13H9D7ClNO2 . It is recommended to be stored in a refrigerator between 2-8°C under an inert atmosphere . The primary research application of this compound is in mass spectrometry-based quantitative bioanalysis. It serves as a critical internal standard for analytical method development (AMD) and method validation (AMV) to ensure accurate and precise measurement of Propranolol and its metabolites . Its use is essential for Quality Control (QC) applications during the commercial production of Propranolol and in support of Abbreviated New Drug Applications (ANDA) . By providing a stable, isotopically distinct analog, this compound enables researchers to correct for variability in sample preparation and ionization efficiency in techniques like LC-MS, thereby improving the reliability of pharmacokinetic and metabolism studies. This product is designated "For Research Use Only" and is not intended for human or diagnostic use .

Properties

IUPAC Name

1-amino-1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H/i8D2,9D2,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMLNOYFLVRBEG-KNWWABDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678702
Record name 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-85-1
Record name 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Nor Propranolol-d7 Hydrochloride (CAS No. 1246819-85-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Nor Propranolol-d7 Hydrochloride (CAS No. 1246819-85-1), a deuterated analog of the propranolol metabolite, Nor Propranolol. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, its role in pharmacokinetic studies, and detailed analytical methodologies. The guide includes structured data tables, experimental protocols, and visualizations of relevant biological pathways and analytical workflows to facilitate its application in a laboratory setting.

Introduction

This compound is the deuterated form of Nor Propranolol (also known as N-desisopropylpropranolol), a metabolite of the widely used beta-blocker, Propranolol.[1] Due to the incorporation of seven deuterium atoms, this compound serves as an excellent internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2] The stable isotopic labeling ensures that its chemical and physical properties are nearly identical to the endogenous metabolite, while its increased mass allows for clear differentiation in mass spectrometric analysis. This guide will delve into the technical details of this compound, providing a valuable resource for its application in research and development.

Compound Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1246819-85-1[3][4][5][6]
Molecular Formula C13H9D7ClNO2[4][6]
Molecular Weight 260.77 g/mol [4][6]
Synonyms 1-Amino-3-(1-naphthalenyloxy)-2-propanol-d7 Hydrochloride, 1-Amino-3-(α-naphthyloxy)propan-2-ol-d7 Hydrochloride, (+/-)-Desisopropylpropranolol-d7 Hydrochloride, (+/-)-Norpropranolol-d7 Hydrochloride, N-Deisopropylpropranolol-d7 Hydrochloride
Appearance Light Brown Solid
Storage 2-8°C Refrigerator
Purity 98.75%[6]

Synthesis

For the synthesis of Nor Propranolol-d7, a similar pathway would be followed, but with the use of deuterated isopropylamine or other deuterated intermediates. The "Nor" designation indicates the absence of the isopropyl group, which is a primary site of metabolism for propranolol. The deuteration is typically achieved through methods such as hydrogen isotope exchange, reduction of halogenated substrates, or the use of deuterated reagents in the synthetic process.[7]

Role in Propranolol Metabolism

Propranolol undergoes extensive metabolism in the liver, with three primary pathways: ring oxidation, side-chain oxidation, and glucuronidation.[8][9] Nor Propranolol is a product of the side-chain oxidation pathway.[8][9]

Propranolol Metabolic Pathways

The major metabolic pathways of propranolol are summarized in the following diagram:

Propranolol_Metabolism Propranolol Propranolol Glucuronidation Propranolol Glucuronide Propranolol->Glucuronidation Glucuronidation (UGTs) RingOxidation 4-Hydroxypropranolol Propranolol->RingOxidation Ring Oxidation (CYP2D6, CYP1A2) SideChainOxidation Nor Propranolol (N-desisopropylpropranolol) Propranolol->SideChainOxidation Side-Chain Oxidation (CYP1A2, CYP2D6) NapthoxylacticAcid Napthoxylactic Acid SideChainOxidation->NapthoxylacticAcid Further Oxidation

Caption: Major metabolic pathways of Propranolol.

Quantitative Contribution of Metabolic Pathways

Studies have quantified the contribution of each major metabolic pathway to the overall elimination of propranolol. The data from a study in normal human subjects is summarized in Table 2.

Metabolic PathwayPercentage of Dose (%)Reference
Ring Oxidation42[8]
Side-Chain Oxidation41[8]
Glucuronidation17[8]

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard in bioanalytical methods to quantify propranolol and its metabolites in biological matrices like plasma. Below is a representative experimental protocol for an LC-MS/MS method, adapted from published methodologies for propranolol analysis.

Sample Preparation

A protein precipitation method is commonly employed for plasma sample preparation.

Sample_Preparation Plasma Plasma Sample (e.g., 100 µL) Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation IS Internal Standard (Nor Propranolol-d7 HCl) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection

References

An In-depth Technical Guide to Nor Propranolol-d7 Hydrochloride: Applications and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor Propranolol-d7 Hydrochloride is a deuterated analog of Nor Propranolol (N-desisopropylpropranolol), a primary metabolite of the widely used beta-blocker, Propranolol. This stable isotope-labeled compound serves as an invaluable tool in bioanalytical and research settings. Its principal application is as an internal standard for the highly sensitive and selective quantification of Propranolol and its metabolites in various biological matrices using mass spectrometry-based assays. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in enhancing analytical accuracy, detailed experimental protocols for its use, and an examination of the pharmacological context of its parent compound, Propranolol.

Introduction

In the realm of pharmaceutical analysis and clinical pharmacology, the precise quantification of drugs and their metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, as they exhibit nearly identical physicochemical properties to the analyte of interest, co-elute chromatographically, and correct for variations in sample preparation and instrument response.[1]

This compound, with its deuterium-labeled structure, provides a mass shift that allows for its differentiation from the unlabeled endogenous or administered compound by a mass spectrometer, without significantly altering its chemical behavior.[2] This makes it an ideal internal standard for methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for its proper handling, storage, and application in analytical methods.

PropertyValue
Chemical Name 1-amino-3-(1-naphthalenyloxy)-2-propanol-d7 Hydrochloride[3]
Synonyms (+/-)-Desisopropylpropranolol-d7 Hydrochloride, (+/-)-Norpropranolol-d7 Hydrochloride, N-Deisopropylpropranolol-d7 Hydrochloride[3]
Molecular Formula C₁₃H₉D₇ClNO₂[4]
Molecular Weight 260.77 g/mol [4]
CAS Number 1246819-85-1[4]
Appearance Light Brown Solid[3]
Storage 2-8°C Refrigerator[3]
Purity While a specific Certificate of Analysis is not publicly available, commercial suppliers typically offer high chemical and isotopic purity (often ≥98%) suitable for use as an analytical standard.

Mechanism of Action of the Parent Compound: Propranolol

To appreciate the context in which this compound is used, it is essential to understand the mechanism of action of its parent drug, Propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. This blockade inhibits the binding of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The downstream signaling pathway is depicted below.

Propranolol_Signaling_Pathway Figure 1: Propranolol's Mechanism of Action via Beta-Adrenergic Receptor Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor Binds to G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate) PKA->Cellular_Response Leads to Propranolol Propranolol Propranolol->Beta_Adrenergic_Receptor Blocks

A diagram of Propranolol's mechanism of action.

Application as an Internal Standard in Bioanalysis

The primary and most critical use of this compound is as an internal standard in quantitative bioanalytical methods. The workflow for a typical pharmacokinetic study involving the analysis of Propranolol and its metabolites from a biological sample is illustrated below.

Bioanalytical_Workflow Figure 2: Experimental Workflow for Bioanalysis using Nor Propranolol-d7 HCl cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (e.g., Plasma, Urine) Spiking Spike with Nor Propranolol-d7 HCl (IS) Sample_Collection->Spiking Extraction Extraction (Protein Precipitation, SPE, or LLE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

Workflow for bioanalysis using an internal standard.

Experimental Protocols

While a specific, unified protocol for this compound is not available in a single public document, a representative LC-MS/MS methodology can be synthesized from established methods for Propranolol and its metabolites.[5][6]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and straightforward method for sample clean-up.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis. For the analysis of Propranolol, a further dilution may be necessary.[5]

  • Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[5]

Liquid Chromatography (LC) Conditions

The following table outlines typical LC parameters for the separation of Propranolol and its metabolites.

ParameterTypical Value
Column Hypersil GOLD C18 (or equivalent)[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.3 mL/min[5]
Gradient A gradient elution is typically employed to achieve optimal separation. The specific gradient profile will need to be optimized for the specific column and analytes.
Column Temp. 40°C[5]
Injection Vol. 10 µL[5]
Mass Spectrometry (MS) Conditions

Detection is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM).

ParameterAnalyte: PropranololAnalyte: Nor Propranolol (N-desisopropylpropranolol)IS: Nor Propranolol-d7
Precursor Ion (m/z) To be determinedTo be determinedTo be determined
Product Ion (m/z) To be determinedTo be determinedTo be determined
Collision Energy (eV) To be optimizedTo be optimizedTo be optimized

Note: The specific MRM transitions and collision energies must be optimized for the instrument being used. The precursor ion for Nor Propranolol-d7 will be higher than that of the unlabeled analyte due to the mass of the deuterium atoms.

Data Presentation and Analysis

The quantification of the analyte is based on the ratio of its peak area to the peak area of the internal standard (this compound). This ratio is then used to determine the concentration of the analyte in the original sample by comparison to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

This compound is an essential analytical tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods significantly improves the accuracy, precision, and robustness of the quantification of Propranolol and its metabolites in biological matrices. The methodologies outlined in this guide provide a solid foundation for the development and validation of bioanalytical assays, ultimately contributing to a better understanding of the pharmacokinetics and therapeutic effects of Propranolol.

References

Technical Guide: Nor Propranolol-d7 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nor Propranolol-d7 Hydrochloride is the deuterated form of Nor Propranolol Hydrochloride, a metabolite of the widely used beta-blocker, Propranolol. Its primary application in a research setting is as an internal standard for the quantitative analysis of Propranolol and its metabolites in biological matrices by mass spectrometry. The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, while its increased mass allows for clear differentiation in mass spectrometric analyses. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use, and a visualization of the relevant biological pathway.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₉D₇ClNO₂
Molecular Weight 260.77 g/mol
CAS Number 1246819-85-1
Appearance Light Brown Solid
Storage Conditions 2-8°C Refrigerator

Experimental Protocol: Quantification of Propranolol and Metabolites in Human Plasma using LC-MS/MS

This protocol is a representative method for the simultaneous quantification of propranolol and its metabolite, norpropranolol, in human plasma using this compound as an internal standard. The methodology is adapted from established and validated procedures for similar analyses.

Materials and Reagents
  • This compound (Internal Standard)

  • Propranolol Hydrochloride (Analyte)

  • Norpropranolol (Analyte)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (blank)

Sample Preparation
  • Spiking: To 100 µL of human plasma, add the appropriate volume of a standard working solution of the analytes (propranolol and norpropranolol) and 20 µL of the internal standard working solution (this compound).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B to 70% B

    • 2-6 min: Hold at 70% B

    • 6-6.1 min: 70% B to 10% B

    • 6.1-9.5 min: Hold at 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Propranolol: m/z 260.2 → 116.1

    • Norpropranolol: m/z 218.0 → 116.0

    • Nor Propranolol-d7 (IS): m/z 225.1 → 116.1 (Example transition, to be optimized)

Signaling Pathway

Nor Propranolol, like its parent compound Propranolol, acts as an antagonist at beta-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, initiate a signaling cascade that modulates various physiological responses, particularly in the cardiovascular system. The diagram below illustrates the canonical beta-adrenergic signaling pathway and the inhibitory action of Nor Propranolol.

Beta_Adrenergic_Signaling Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Nor_Propranolol Nor Propranolol-d7 Hydrochloride (Antagonist) Nor_Propranolol->Beta_Receptor Inhibits AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow start Start: Plasma Sample add_is Add Internal Standard (Nor Propranolol-d7 HCl) start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms_analysis LC-MS/MS Analysis supernatant->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Analyte Concentration data_processing->end

Navigating the Stability and Storage of Nor Propranolol-d7 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for Nor Propranolol-d7 Hydrochloride, a deuterated analog of the beta-adrenergic blocker, Nor Propranolol. Ensuring the chemical integrity of this stable isotope-labeled compound is paramount for its use as an internal standard in pharmacokinetic studies and other quantitative analyses. This document synthesizes available data, outlines best practices for handling, and provides detailed experimental workflows relevant to stability testing.

Due to a lack of specific stability studies on this compound, this guide leverages data from its non-deuterated counterpart, Propranolol Hydrochloride, as a close surrogate. The principles of deuterated compound stability are also incorporated to provide a thorough understanding.

Core Principles of Stability for Deuterated Compounds

Deuterated compounds, while often used for their ability to alter metabolic pathways, are not inherently immune to degradation. The primary concerns for the stability of deuterated standards like this compound are chemical degradation and isotopic exchange.

  • Chemical Stability: The fundamental degradation pathways affecting the parent molecule will generally be the same for its deuterated analog. For this compound, this includes susceptibility to hydrolysis and oxidation. The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, which can sometimes lead to a slower rate of degradation, a phenomenon known as the kinetic isotope effect. However, this does not preclude degradation under stressful conditions.

  • Isotopic Stability (H/D Exchange): A critical consideration for deuterated compounds is the potential for deuterium atoms to exchange with hydrogen atoms from the environment, particularly from protic solvents (e.g., water, methanol) or atmospheric moisture. This exchange can compromise the isotopic purity of the standard, leading to inaccurate analytical results. Such exchange is often catalyzed by acidic or basic conditions.

Recommended Storage and Handling Conditions

Proper storage and handling are the first line of defense in preserving the integrity of this compound. The following recommendations are based on best practices for deuterated standards and information available for Propranolol Hydrochloride.

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Temperature Solid: -20°C or colder for long-term storage. Solution: 2-8°C for short-term, -20°C for long-term.[1]Minimizes rates of chemical degradation and potential H/D exchange.
Light Protect from light. Store in amber vials or in the dark.Propranolol and its analogs are known to be light-sensitive.[2][3]
Moisture Store in a desiccator or under an inert, dry atmosphere (e.g., argon, nitrogen). Keep containers tightly sealed.Prevents degradation through hydrolysis and minimizes H/D exchange with atmospheric moisture. The compound is hygroscopic.
Solvent for Solutions Use high-purity aprotic solvents (e.g., acetonitrile) for reconstitution and dilution. Avoid acidic or basic aqueous solutions.Aprotic solvents minimize the risk of deuterium-hydrogen exchange.
Handling Allow the container to equilibrate to room temperature before opening to prevent condensation. Use calibrated equipment for accurate preparation of solutions.Prevents contamination with water and ensures the accuracy of standard concentrations.

Chemical Stability Profile and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. While specific data for this compound is not available, studies on Propranolol Hydrochloride provide valuable insights into its degradation profile.

Table 2: Summary of Forced Degradation Studies on Propranolol Hydrochloride

Stress ConditionObservations and Degradation Products
Acid Hydrolysis (e.g., 0.1 M HCl) Significant degradation observed.
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Significant degradation observed. Propranolol is noted to decompose rapidly at alkaline pH.
Oxidative Stress (e.g., 3% H₂O₂) Significant degradation observed.
Thermal Degradation Relatively stable in solid form.
Photolytic Degradation Degradation occurs upon exposure to UV light. Identified photoproducts include 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.[2][3]

The primary degradation pathways for the propranolol scaffold are hydrolysis of the ether linkage and oxidation of the secondary amine and alcohol moieties. It is anticipated that this compound would follow similar degradation routes.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the stability of this compound.

Forced Degradation Study Protocol

This protocol outlines a typical workflow for conducting a forced degradation study to identify potential degradation products and pathways.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of Nor Propranolol-d7 HCl in a suitable solvent acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid therm Thermal (Solid, 80°C) prep->therm photo Photolytic (Solution, UV/Vis light) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by stability-indicating HPLC-UV/MS oxid->hplc therm->hplc photo->hplc neutralize->hplc mass_balance Assess mass balance and peak purity hplc->mass_balance identify Characterize degradation products (MS/MS, NMR) mass_balance->identify

Forced Degradation Experimental Workflow

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol.

  • Application of Stress: Aliquots of the stock solution (or the solid compound for thermal stress) are subjected to various stress conditions as outlined in Table 2. Control samples (unstressed) should be prepared and stored under normal conditions.

  • Sample Treatment: After the specified stress period, samples from acidic and alkaline conditions are neutralized to prevent further degradation.

  • Analysis: All samples, including controls, are diluted to an appropriate concentration and analyzed using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

  • Data Evaluation: The chromatograms are evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Mass balance is calculated to account for all the material. The degradation products can be further characterized using techniques like LC-MS/MS and NMR.

Stability-Indicating HPLC Method Workflow

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

HPLC_Method_Workflow Stability-Indicating HPLC Method Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_app Application col_select Column & Mobile Phase Selection forced_deg Inject Forced Degradation Samples col_select->forced_deg res_check Check for Resolution between Parent Peak and Degradant Peaks forced_deg->res_check optimize Optimize Method Parameters (Gradient, Flow Rate, etc.) res_check->optimize optimize->res_check Iterate if needed spec Specificity optimize->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec robust Robustness prec->robust stability_samples Analysis of Formal Stability Study Samples robust->stability_samples

Stability-Indicating HPLC Method Workflow

Methodology:

  • Method Development: The initial phase involves selecting an appropriate HPLC column (e.g., C18) and mobile phase to achieve retention of this compound. The forced degradation samples are then injected to ensure that all degradation products are resolved from the main peak and from each other. The method is optimized by adjusting parameters like the mobile phase gradient, flow rate, and column temperature until satisfactory resolution is achieved.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

  • Application: Once validated, the method can be used for the routine analysis of stability samples to quantify the amount of this compound remaining and to monitor the formation of degradation products over time.

Conclusion

The stability of this compound is a critical factor for its reliable use in scientific research and drug development. While direct stability data for this deuterated compound is limited, a robust stability and storage plan can be implemented based on the known properties of Propranolol Hydrochloride and the general principles of handling deuterated standards. Key takeaways for ensuring the integrity of this compound include:

  • Strict adherence to recommended storage conditions: Storing the compound at low temperatures, protected from light and moisture, is essential.

  • Careful selection of solvents: Using aprotic solvents for solutions is crucial to prevent deuterium-hydrogen exchange.

  • Understanding potential degradation pathways: Awareness of the susceptibility to hydrolysis and oxidation allows for the implementation of appropriate control measures.

  • Utilization of stability-indicating analytical methods: Validated analytical methods are necessary to accurately quantify the compound and its potential degradation products during formal stability studies.

By following the guidelines and protocols outlined in this document, researchers can be confident in the quality and reliability of their this compound standard, leading to more accurate and reproducible experimental results.

References

An In-depth Technical Guide to the Synthesis and Characterization of Nor Propranolol-d7 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nor Propranolol-d7 Hydrochloride, an important deuterated internal standard for pharmacokinetic and metabolic studies of its parent drug, Propranolol. This document details a plausible synthetic pathway, experimental protocols, and analytical characterization methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction

Nor Propranolol is the N-dealkylated metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases.[1][2] The deuterated analog, this compound, serves as an ideal internal standard in quantitative bioanalytical methods due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass, allowing for accurate quantification by mass spectrometry.[3] This guide outlines a hypothetical, yet chemically sound, multi-step synthesis of this compound and provides detailed protocols for its characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned in a three-step process starting from 1-naphthol. The proposed pathway involves the formation of an epoxide intermediate, followed by a ring-opening reaction with a deuterated amine, and subsequent conversion to the hydrochloride salt.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening and Deuteration cluster_2 Step 3: Further Deuteration and Salt Formation 1-Naphthol 1-Naphthol Intermediate_A 1-(Naphthalen-1-yloxy)-2,3-epoxypropane 1-Naphthol->Intermediate_A NaOH Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_A Intermediate_B Nor Propranolol-d5 Intermediate_A->Intermediate_B Ammonia-d3 in D2O Final_Product Nor Propranolol-d7 Hydrochloride Intermediate_B->Final_Product 1. D2O, Catalyst 2. HCl in Ether

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane [4][5]

  • To a stirred solution of 1-naphthol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

Step 2: Synthesis of Nor Propranolol-d5

  • Dissolve 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1 equivalent) in a solution of ammonia-d3 in D2O (excess).

  • Heat the reaction mixture in a sealed vessel at 80-100 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Nor Propranolol-d5.

Step 3: Synthesis of this compound [6]

  • Dissolve the Nor Propranolol-d5 from the previous step in D2O with a suitable catalyst for H/D exchange at the hydroxyl and remaining N-H positions (e.g., a transition metal catalyst or under acidic/basic conditions).

  • Stir the reaction at an elevated temperature and monitor the deuterium incorporation by NMR or MS.

  • Once the desired level of deuteration is achieved, extract the product into an organic solvent.

  • Dry the organic phase and remove the solvent in vacuo.

  • Dissolve the resulting free base in anhydrous diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Prepare a sample by dissolving 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For 1H NMR, acquire at least 16 scans. For 13C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the spectra using appropriate software.

Expected Data:

The 1H NMR spectrum is expected to show the absence of signals corresponding to the seven deuterated positions. The remaining proton signals will be characteristic of the naphthyl group. The 13C NMR spectrum will show signals for all carbon atoms, with those bonded to deuterium appearing as multiplets due to C-D coupling.

Assignment Expected ¹H NMR Chemical Shift (δ ppm) in DMSO-d6 [7][8]Expected ¹³C NMR Chemical Shift (δ ppm) in DMSO-d6 [7][8]
Naphthyl-H7.0 - 8.2 (m, 7H)105 - 155
O-CH₂Signal absent (deuterated)~70 (multiplet)
CH-ODSignal absent (deuterated)~68 (multiplet)
CH₂-ND₂Signal absent (deuterated)~42 (multiplet)
Mass Spectrometry (MS)

Protocol:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

  • Acquire full scan mass spectra and product ion spectra (MS/MS) of the protonated molecular ion.

Expected Data:

The high-resolution mass spectrum should show the protonated molecular ion [M+H]+ corresponding to the exact mass of this compound. The MS/MS spectrum will show characteristic fragmentation patterns.

Parameter Expected Value
Molecular FormulaC₁₃H₉D₇ClNO₂
Monoisotopic Mass260.1594 (free base)
[M+H]⁺ (Calculated)261.1672
Major Fragment Ions [M+H]⁺m/z 144 (naphthyloxy), loss of the deuterated amino-propanol side chain[9][10]
High-Performance Liquid Chromatography (HPLC)

Protocol: [11][12]

  • Chromatographic System: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0) in a suitable ratio (e.g., 35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Expected Data:

A single major peak corresponding to this compound should be observed. The retention time will be dependent on the specific chromatographic conditions. The purity can be determined by the peak area percentage.

Parameter Expected Result
Retention TimeDependent on specific conditions
Purity≥ 98%

Signaling Pathway of Propranolol

Nor Propranolol is a metabolite of Propranolol, and understanding the mechanism of the parent drug provides context for its biological relevance. Propranolol primarily acts as a non-selective antagonist of β1 and β2-adrenergic receptors.[13][14][15]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Propranolol Propranolol Beta_Receptor β-Adrenergic Receptor Propranolol->Beta_Receptor Blocks G_Protein G-Protein Beta_Receptor->G_Protein Inhibits Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Activation cAMP cAMP Adenylate_Cyclase->cAMP Decreased Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Decreased Cellular Response (e.g., reduced heart rate) PKA->Cellular_Response

Caption: Propranolol's antagonism of the β-adrenergic signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and the analytical methods described are standard for the characterization of such compounds. The provided protocols and expected data serve as a valuable resource for researchers and professionals in the field of drug metabolism and pharmaceutical analysis. It is important to note that the synthetic protocol is hypothetical and would require experimental optimization and validation.

References

A Technical Guide to Nor Propranolol-d7 Hydrochloride for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a core technical resource for researchers, scientists, and drug development professionals interested in Nor Propranolol-d7 Hydrochloride. It covers its procurement, chemical properties, and application in research, with a focus on providing practical information for experimental design.

Sourcing and Procurement

This compound is a deuterated stable isotope-labeled internal standard of Nor Propranolol. It is primarily used in analytical and research settings, particularly in mass spectrometry-based applications, to ensure accurate quantification of propranolol and its metabolites. Several specialized chemical suppliers offer this compound.

Identified Suppliers

A number of chemical suppliers provide this compound for research purposes. The following table summarizes the key suppliers identified. Pricing is often not publicly listed and typically requires a formal request for a quote (RFQ).

SupplierProduct NameCAS NumberAdditional Information
LGC Standards This compound1246819-85-1Certified reference material. Pricing requires a user account.[1]
Alentris Research Pvt. Ltd. Nor Propranolol D7 Hydrochloride1246819-85-1Inquire for stock and pack size.[2]
Xcess Biosciences This compound1246819-85-1Further details available on their website.[3]
MedchemExpress.com This compoundNot explicitly listed for this specific compound, but they are a known supplier of stable isotopes.Deuterated Nor Propranolol hydrochloride is available.[4]
Pricing and Availability
CompoundSupplierQuantityPrice (USD)
Propranolol-d7 hydrochlorideMedchemExpress.com1 mg$100
5 mg$250
10 mg$410

Note: This pricing is for Propranolol-d7 hydrochloride and should be considered indicative only. Prices for this compound may vary.

Technical Data

This compound is the deuterated form of Nor Propranolol hydrochloride. The deuterium labeling makes it an ideal internal standard for pharmacokinetic and metabolic studies of propranolol.

PropertyValueSource
Chemical Name 1-amino-3-(naphthalen-1-yloxy)propan-1,1,2,3,3-d5-2-ol hydrochlorideAlentris Research[2]
CAS Number 1246819-85-1LGC Standards[5][1]
Molecular Formula C13H10D5NO2 · HClAlentris Research[2]
Unlabelled CAS Number 62618-09-1LGC Standards[5][1]

Experimental Applications and Protocols

This compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to quantify propranolol and its metabolites in biological samples. The non-deuterated form, propranolol, is a nonselective β-adrenergic receptor antagonist.[6][7]

General Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in a research setting, from procurement to data analysis.

experimental_workflow cluster_procurement Procurement cluster_experiment Experimentation cluster_analysis Data Analysis Supplier_Identification Identify Supplier Request_Quote Request Quote Supplier_Identification->Request_Quote Purchase_Order Place Purchase Order Request_Quote->Purchase_Order Receive_Compound Receive & Log Compound Purchase_Order->Receive_Compound Sample_Preparation Prepare Biological Samples Receive_Compound->Sample_Preparation Add_Internal_Standard Spike with Nor Propranolol-d7 HCl Sample_Preparation->Add_Internal_Standard Analyte_Extraction Extract Analytes Add_Internal_Standard->Analyte_Extraction LC_MS_Analysis LC-MS/MS Analysis Analyte_Extraction->LC_MS_Analysis Quantification Quantify Propranolol LC_MS_Analysis->Quantification Data_Interpretation Interpret Results Quantification->Data_Interpretation Reporting Report Findings Data_Interpretation->Reporting

Experimental workflow for using Nor Propranolol-d7 HCl.
Signaling Pathway of Propranolol

Propranolol, the non-deuterated parent compound, acts as an antagonist at β-adrenergic receptors. This antagonism blocks the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine. Understanding this pathway is crucial for designing experiments that investigate the pharmacological effects of propranolol.

signaling_pathway cluster_receptor Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gαs Protein Receptor->G_Protein Activates Ligand Epinephrine / Norepinephrine Ligand->Receptor Activates Propranolol Propranolol (Antagonist) Propranolol->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Simplified β-adrenergic receptor signaling pathway.

References

Navigating the Isotopic Landscape: A Technical Guide to the Physical and Chemical Properties of Deuterated Propranolol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of deuterated propranolol and its primary metabolites. Propranolol, a widely used beta-blocker, undergoes extensive metabolism, leading to the formation of several key derivatives. The strategic replacement of hydrogen with deuterium in these molecules offers a powerful tool for metabolic studies, pharmacokinetic analysis, and as internal standards in analytical assays. This document details the available physicochemical data, experimental protocols for their analysis, and relevant biological pathways to support research and development in this area.

Physicochemical Properties

Propranolol is metabolized in the liver through several key pathways, including aromatic hydroxylation, N-dealkylation, side-chain oxidation, and glucuronidation[1][2]. The major metabolites include 4-hydroxypropranolol, N-desisopropylpropranolol, and various glucuronide conjugates[2][3]. While extensive data is available for the non-deuterated forms of these metabolites, specific quantitative physicochemical data for their deuterated counterparts are sparse in the public domain. The primary utility of deuterated analogs lies in their use as internal standards for mass spectrometry-based quantification, where their chemical behavior is nearly identical to the endogenous analyte, but their increased mass allows for clear differentiation[4][5].

The following tables summarize the known physical and chemical properties of propranolol and its major non-deuterated metabolites. It is important to note that the deuteration of these molecules is not expected to significantly alter properties such as melting point, pKa, or solubility. The most significant change will be in the molecular weight and the resulting mass-to-charge ratio (m/z) observed in mass spectrometry.

Table 1: Physical and Chemical Properties of Propranolol and its Major Metabolites

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaSolubilityReference(s)
PropranololC₁₆H₂₁NO₂259.34969.5361.7 mg/L (at 25 °C)[6]
4-HydroxypropranololC₁₆H₂₁NO₃275.34156-158 (HCl salt)Not AvailableSoluble in DMF, DMSO, Ethanol[7]
N-DesisopropylpropranololC₁₃H₁₅NO₂217.26Not AvailableNot AvailableNot Available[8]

Experimental Protocols

The analysis of propranolol and its metabolites, including their deuterated analogs, is typically performed using chromatographic techniques coupled with mass spectrometry or nuclear magnetic resonance spectroscopy.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of propranolol and its metabolites in biological matrices[9][10].

Sample Preparation (Human Plasma): [9]

  • To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., deuterated propranolol).

  • Add 20 µL of methanol and vortex.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm at 4°C for 10 minutes.

  • Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.

Chromatographic Conditions: [9]

  • Column: Hypersil GOLD C18 (dimensions not specified)

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Detection: [9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of propranolol and its metabolites, often requiring derivatization to increase volatility[5][11].

Sample Preparation and Derivatization: [5][11]

  • Extract the analytes from the biological matrix using a suitable solvent extraction method.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in a derivatizing agent such as pentafluoropropionic anhydride (PFPA).

  • Incubate to allow for complete derivatization.

  • Inject the derivatized sample into the GC-MS system.

GC-MS Conditions: [11]

  • Column: HP-ULTRA-1 crosslinked 100% methyl siloxane capillary column (12 m x 0.2 mm i.d., 0.33 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

  • Injection: 1.0 µL of the derivatized product in ethyl acetate, splitless injection at 250°C.

  • Oven Temperature Program: 70°C to 290°C at 30°C/min, with a final hold time of 2.67 min.

  • MS Detector: Operated in full scan mode (40 to 800 amu) or selected ion monitoring (SIM) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of metabolites[12][13][14].

Sample Preparation: [14]

  • Dissolve 10-20 mg of the accurately weighed sample in a 5 mm OD NMR tube.

  • Add a known quantity of an internal standard (e.g., tert-butyl alcohol) solution.

  • Add approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Mix well before recording the spectrum.

¹H NMR Spectrometer Parameters (Example): [14]

  • Frequency: 89.55 MHz

  • Spectral Width: 1000 Hz

  • Pulse Width: 28 µs (90° pulse)

  • Pulse Delay: 5.4 s

  • Repetition Time: 10 s

  • Data Points: 8k

  • Temperature: 21°C

  • Internal Reference: Tetramethylsilane (TMS)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to propranolol.

Propranolol Propranolol CYP2D6 CYP2D6 Propranolol->CYP2D6 Aromatic Hydroxylation CYP1A2 CYP1A2 Propranolol->CYP1A2 N-Dealkylation UGTs UGT1A9, UGT2B7 Propranolol->UGTs Glucuronidation Metabolite1 4-Hydroxypropranolol CYP2D6->Metabolite1 Metabolite2 N-Desisopropylpropranolol CYP1A2->Metabolite2 Metabolite3 Propranolol Glucuronide UGTs->Metabolite3 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Major metabolic pathways of propranolol.

Propranolol Propranolol (Antagonist) BetaReceptor β-Adrenergic Receptor Propranolol->BetaReceptor Blocks G_Protein Gs Protein BetaReceptor->G_Protein Activates AdenylateCyclase Adenylyl Cyclase G_Protein->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response (e.g., Heart Rate) PKA->CellularResponse Phosphorylates targets leading to

Caption: Simplified beta-adrenergic signaling pathway inhibited by propranolol.

Sample Biological Sample (Plasma, Urine, etc.) Extraction Analyte Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Chromatographic Separation (HPLC or GC) Extraction->Analysis Derivatization->Analysis Detection Mass Spectrometric Detection (MS/MS) Analysis->Detection DataProcessing Data Processing and Quantification Detection->DataProcessing Results Results DataProcessing->Results

Caption: General experimental workflow for metabolite analysis.

References

Nor Propranolol-d7 Hydrochloride safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Nor Propranolol-d7 Hydrochloride was not publicly available at the time of this writing. The following information is compiled and extrapolated from the Safety Data Sheets of the closely related compounds, Propranolol Hydrochloride and (±)-Propranolol-d7. Researchers, scientists, and drug development professionals should use this information as a guide and are advised to obtain a compound-specific SDS from their supplier.

Substance Identification and Hazard Classification

This compound is the deuterated form of Nor Propranolol Hydrochloride, a metabolite of Propranolol. It is intended for laboratory and research use. Based on the available data for related compounds, it should be handled as a substance with potential health hazards.

Chemical Identity:

  • Synonyms: 1-amino-3-(naphthalen-1-yloxy)propan-1,1,2,3,3-d5-2-ol hydrochloride[1]

  • Molecular Formula: C₁₃H₁₀D₅NO₂ · HCl[1]

  • CAS Number: 1246819-85-1[1]

Hazard Classification: The primary hazards associated with the parent compound, Propranolol Hydrochloride, and its deuterated analog are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[2][3][4][5][6]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[4][5]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[4][5]
Reproductive Toxicity1AH360: May damage fertility or the unborn child.[3][4][5]
Effects on or via lactation-H362: May cause harm to breast-fed children.[3][4][5]
Skin Sensitization1H317: May cause an allergic skin reaction.[5]
Chronic Aquatic Toxicity2H411: Toxic to aquatic life with long lasting effects.[3][4][5]

Physical and Chemical Properties

Limited specific data for this compound is available. The following table includes data for Propranolol Hydrochloride.

PropertyValue
Physical StateSolid, Crystal - Powder
ColorWhite - Almost white
Melting Point166°C
SolubilitySoluble in Water

Toxicological Data

The following toxicological data is for Propranolol Hydrochloride. Due to the structural similarity, a comparable toxicological profile for this compound can be anticipated.

TestSpeciesRouteValue
LD50RatIntraperitoneal75 mg/kg
TDLoRatOral150 mg/kg (8-18 days pregnant)

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. TDLo: Lowest Published Toxic Dose. The lowest dose of a substance reported to have any toxic effect.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in the Safety Data Sheets are not provided within the SDS documents themselves. For researchers requiring this level of detail, it is recommended to consult the original toxicological studies or contact the chemical supplier for further information. The RTECS (Registry of Toxic Effects of Chemical Substances) number for Propranolol Hydrochloride is UB7525000, which can be used to find relevant toxicological studies.

Safety and Handling

Personal Protective Equipment (PPE):

  • Respiratory Protection: Dust respirator

  • Hand Protection: Protective gloves

  • Eye Protection: Safety glasses or face shield

  • Skin and Body Protection: Protective clothing and boots

Engineering Controls:

  • Use in a well-ventilated area, preferably with a local exhaust system.[2]

  • Install safety showers and eye wash stations.

Handling and Storage:

  • Avoid contact with skin and eyes.[2]

  • Avoid formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke when using this product.[6]

  • Store in a tightly closed container in a dry and well-ventilated place.[6]

  • The substance is hygroscopic and should be stored under an inert gas.[2]

First-Aid Measures

The following diagram outlines the recommended first-aid procedures in case of exposure.

FirstAid cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth & Drink Water Ingestion->Rinse_Mouth Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Rinse_Eyes Rinse with Water Eye_Contact->Rinse_Eyes Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention

Caption: First-aid procedures for exposure to this compound.

Logical Relationships in Hazard Communication

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a logical framework for communicating hazards. The following diagram illustrates the relationship between the hazard classification of Propranolol and the corresponding safety measures.

GHS_Logic cluster_hazards Hazard Identification cluster_ppe Personal Protective Equipment cluster_handling Handling & Storage Precautions cluster_disposal Disposal Considerations Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Gloves Gloves Acute_Tox->Gloves Goggles Goggles Acute_Tox->Goggles Respirator Respirator Acute_Tox->Respirator Avoid_Contact Avoid Contact Acute_Tox->Avoid_Contact Repro_Tox Reproductive Toxicity Repro_Tox->Avoid_Contact Secure_Storage Secure Storage Repro_Tox->Secure_Storage Aquatic_Tox Aquatic Toxicity Avoid_Release Avoid Environmental Release Aquatic_Tox->Avoid_Release Ventilation Ventilation Avoid_Contact->Ventilation Licensed_Disposal Licensed Disposal Company Avoid_Release->Licensed_Disposal

Caption: Logical flow from hazard identification to safety measures.

References

Methodological & Application

Application Note: Quantitative Analysis of Propranolol in Human Plasma by LC-MS/MS Using Nor Propranolol-d7 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Propranolol is a non-selective beta-blocker widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias[1][2]. Accurate quantification of propranolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high sensitivity, selectivity, and speed[3][4]. The use of a stable isotope-labeled internal standard (IS) is essential for correcting variations in sample preparation and instrument response. Nor Propranolol-d7 Hydrochloride, a deuterated analog of a propranolol metabolite, is an ideal internal standard as it shares similar chemical properties and chromatographic behavior with the analyte, but is mass-distinct, ensuring reliable quantification.

This application note details a robust and validated LC-MS/MS method for the determination of propranolol in human plasma using this compound as the internal standard. The protocol employs a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation.

Experimental Protocol

Materials and Reagents
  • Propranolol Hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Ultrapure Water

  • Drug-free human plasma

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Propranolol and Nor Propranolol-d7 IS by dissolving the accurately weighed compounds in methanol to a final concentration of 1 mg/mL[4]. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the Propranolol stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (25 ng/mL): Dilute the Nor Propranolol-d7 stock solution with methanol to achieve a final concentration of 25 ng/mL[5].

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (25 ng/mL) and vortex briefly[5].

  • Add 300 µL of acetonitrile to precipitate plasma proteins[5].

  • Vortex the mixture for 1 minute to ensure thorough mixing[5].

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins[5].

  • Transfer the supernatant to an HPLC vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system for analysis[5].

LC-MS/MS Instrumental Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameter Condition
LC System Standard UHPLC/HPLC System
Column Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent
Column Temperature 40°C[4][5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.3 mL/min[5]
Gradient Elution 0-2 min, 10-70% B; 2-6 min, 70% B; 6-6.1 min, 70-10% B; 6.1-9.5 min, 10% B[5]
Injection Volume 10 µL[5]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Propranolol: 260.2 → 116.2 (Quantifier), 260.2 → 183.1 (Qualifier) Nor Propranolol-d7 (IS): 225.1 → 116.1 (Quantifier)
Collision Energy Optimized for specific instrument; typically 20-35 eV.
Dwell Time 100-200 ms

Method Validation Summary

The described method should be validated in accordance with regulatory guidelines (e.g., FDA, ICH). The following tables present typical performance data for such an assay.

Table 1: Linearity and Sensitivity

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

AnalyteLinear Range (ng/mL)Correlation Coefficient (R²)LLOQ (ng/mL)
Propranolol1 - 500> 0.9951.0
Data presented are representative values based on published literature[5][6].
Table 2: Accuracy and Precision

Intra-day and inter-day accuracy and precision are evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ1.0< 7.1%< ±9.8%< 8.5%< ±10.5%
LQC3.0< 6.5%< ±8.2%< 7.9%< ±9.1%
MQC100< 5.0%< ±6.5%< 6.8%< ±7.5%
HQC400< 4.8%< ±5.9%< 6.2%< ±7.0%
Data presented are representative values based on published literature. Acceptance criteria are typically ±15% (±20% for LLOQ) for both precision (CV) and accuracy (RE)[3][5][7].

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample handling to final data analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Nor Propranolol-d7, 20 µL) plasma->add_is precip 3. Add Acetonitrile (300 µL) (Protein Precipitation) add_is->precip vortex 4. Vortex (1 min) precip->vortex centrifuge 5. Centrifuge (13,500 rpm, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant to HPLC Vial centrifuge->supernatant injection 7. Inject (10 µL) supernatant->injection lc_sep 8. Chromatographic Separation (C18 Column) injection->lc_sep ms_detect 9. MS/MS Detection (ESI+, MRM Mode) lc_sep->ms_detect integration 10. Peak Integration ms_detect->integration calibration 11. Calibration Curve Generation (Area Ratio vs. Concentration) integration->calibration quant 12. Quantification of Unknown Samples calibration->quant

Caption: Workflow for Propranolol quantification in plasma.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of propranolol in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for matrix effects and procedural variability. The simple protein precipitation sample preparation protocol allows for a high-throughput analysis, making this method highly suitable for clinical and research applications, including pharmacokinetic characterization and therapeutic drug monitoring.

References

LC-MS/MS Method for the Quantification of Propranolol and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of propranolol and its major metabolites, 4-hydroxypropranolol and N-desisopropylpropranolol, in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and certain types of arrhythmias.[1][2] It undergoes extensive metabolism in the liver, primarily through three pathways: aromatic hydroxylation, N-dealkylation, and side-chain oxidation.[3][4] The major pharmacologically active metabolite is 4-hydroxypropranolol, while other significant metabolites include N-desisopropylpropranolol and naphthoxylactic acid.[1][3] Accurate and reliable quantification of propranolol and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. This document provides a detailed protocol for an LC-MS/MS method developed for this purpose.

Experimental

Materials and Reagents
  • Propranolol hydrochloride (Reference Standard)

  • 4-Hydroxypropranolol (Reference Standard)

  • N-Desisopropylpropranolol (Reference Standard)

  • Bisoprolol or other suitable internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)

  • Triple Quadrupole Mass Spectrometer with electrospray ionization (ESI) source (e.g., Agilent 6400 series or equivalent)

Chromatographic Conditions

A Hypersil GOLD C18 column is utilized for the separation of propranolol and its metabolites.[5][6] The mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile, which allows for efficient separation of the analytes.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Hypersil GOLD C18 (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient As required for optimal separation
Mass Spectrometry Conditions

The mass spectrometer is operated in positive ESI mode. The quantification is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for each analyte and the internal standard.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 3500 V
Source Temperature As per instrument recommendation
Collision Gas Nitrogen

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Propranolol 260.2116.110-15
4-Hydroxypropranolol 276.2116.115
N-Desisopropylpropranolol 218.0--
Internal Standard (e.g., Bisoprolol) ---

Note: The optimal collision energy should be determined experimentally.

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in methanol at a concentration of 0.1 mg/mL.[5]

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create working standard solutions for calibration curves and quality control (QC) samples.[5]

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.[5]

Sample Preparation Protocol

This protocol utilizes a simple and efficient protein precipitation method.[5][6]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile.[5]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 13,500 rpm for 10 minutes at 4 °C.[5]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation and Performance

The method should be validated for selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.

Table 4: Summary of Quantitative Performance Data

ParameterPropranolol4-HydroxypropranololN-Desisopropylpropranolol
Linearity Range (ng/mL) 1 - 5000.2 - 1000.2 - 100
LLOQ (ng/mL) 1[5]0.2[5]0.2[5]
Intra-day Precision (%RSD) < 7.1%[5]< 7.1%[5]< 7.1%[5]
Inter-day Precision (%RSD) < 7.1%[5]< 7.1%[5]< 7.1%[5]
Accuracy (%RE) < 9.8%[5]< 9.8%[5]< 9.8%[5]
Extraction Recovery > 90%[7]> 50%[7]> 50%[7]

LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.

Visualizations

Propranolol_Metabolism Propranolol Propranolol N_Desisopropylpropranolol N-Desisopropyl- propranolol Propranolol->N_Desisopropylpropranolol Side-chain oxidation (CYP1A2, CYP2D6) Hydroxypropranolol 4-Hydroxypropranolol Propranolol->Hydroxypropranolol Ring oxidation (CYP2D6) Propranolol_Glucuronide Propranolol Glucuronide Propranolol->Propranolol_Glucuronide Glucuronidation (UGTs) Napthoxylactic_acid Napthoxylactic acid N_Desisopropylpropranolol->Napthoxylactic_acid Hydroxypropranolol_conjugates 4-Hydroxypropranolol Glucuronide/Sulfate Hydroxypropranolol->Hydroxypropranolol_conjugates Glucuronidation/ Sulfation

Caption: Metabolic pathway of propranolol.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) & Vortex Add_IS->Protein_Precipitation Centrifugation Centrifuge (13,500 rpm, 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for Nor-Propranolol Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation of nor-propranolol, a primary metabolite of propranolol, from plasma samples for quantitative analysis. The following methods are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Nor-propranolol, or N-desisopropylpropranolol, is a pharmacologically active metabolite of the beta-blocker propranolol. Accurate quantification of nor-propranolol in plasma is crucial for pharmacokinetic and metabolism studies. This document outlines three common and effective sample preparation techniques to isolate nor-propranolol from plasma matrices, thereby minimizing interference and enhancing analytical sensitivity, typically for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples. It is often the first choice for high-throughput analysis due to its simplicity and speed.

  • Sample Aliquoting: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution (e.g., bisoprolol at 25 ng/mL in methanol) to the plasma sample.

  • Methanol Addition: Add 20 µL of methanol to the mixture.

  • Precipitation: Add 300 µL of acetonitrile to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant directly into the LC-MS/MS system for analysis.[1]

PPT_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (20 µL) plasma->is methanol 3. Add Methanol (20 µL) is->methanol acetonitrile 4. Add Acetonitrile (300 µL) methanol->acetonitrile vortex 5. Vortex (1 min) acetonitrile->vortex centrifuge 6. Centrifuge (13,500 rpm, 10 min, 4°C) vortex->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant analysis 8. LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This method generally results in a cleaner extract compared to protein precipitation.

  • Sample Aliquoting: Transfer 0.5 mL of plasma into a clean glass vial.

  • Acidification: Add 100 µL of 0.1 N HCl to the plasma and vortex briefly.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard solution.

  • Extraction Solvent Addition: Add 3 mL of tert-butyl methyl ether.

  • Vortexing: Vortex the mixture for 3 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the vials in a refrigerated centrifuge at 4500 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[2]

LLE_Workflow plasma 1. Plasma Sample (0.5 mL) acid 2. Add 0.1 N HCl (100 µL) plasma->acid solvent 3. Add tert-butyl methyl ether (3 mL) acid->solvent vortex 4. Vortex (3 min) solvent->vortex centrifuge 5. Centrifuge (4500 rpm, 10 min, 4°C) vortex->centrifuge supernatant 6. Collect Organic Layer centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interfering components are washed away, and the purified analyte is then eluted for analysis. This method provides the cleanest extracts and allows for sample concentration.

  • Sample Pre-treatment: To 200 µL of plasma, add 100 µL of a suitable buffer (e.g., Buffer-2, composition may vary) and vortex. Add 50 µL of the internal standard (e.g., Propranolol-d7 HCl at 100 ng/mL).

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Hypersil gold) sequentially with methanol and then with water or an appropriate buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances. The composition of the wash solvent will depend on the sorbent and analyte properties.

  • Elution: Elute the analyte of interest with a stronger solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1000 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

SPE_Workflow plasma 1. Plasma Sample (200 µL) + Buffer + IS condition 2. Condition SPE Cartridge plasma->condition load 3. Load Sample condition->load wash 4. Wash Cartridge load->wash elute 5. Elute Analyte wash->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase (1000 µL) evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analysis of nor-propranolol (referred to as M2 in the cited literature) and its parent drug, propranolol, using a protein precipitation method followed by LC-MS/MS.

ParameterNor-Propranolol (M2)PropranololReference
Lower Limit of Quantification (LLOQ) 0.2 ng/mL1 ng/mL[3]
Linearity Range 0.2 - 100 ng/mL1 - 500 ng/mL[1]
Intra-day Precision (%RSD) < 7.1%< 7.1%[3]
Inter-day Precision (%RSD) < 7.1%< 7.1%[3]
Relative Error < 9.8%< 9.8%[3]

The following table presents data for a solid-phase extraction method for propranolol and 4-hydroxy propranolol, which provides an indication of the performance that can be expected for structurally similar analytes like nor-propranolol.

ParameterPropranolol4-Hydroxy PropranololReference
Lower Limit of Quantification (LLOQ) 0.20 ng/mL0.20 ng/mL[4]
Linearity Range (Free) 0.20 - 135.00 ng/mL0.20 - 25.00 ng/mL[4]
Extraction Recovery > 96%> 64%[4]
Intra- and Inter-day Precision (%RSD) < 11.3%< 11.3%[4]
Intra- and Inter-day Accuracy < 11% of nominal< 11% of nominal[4]

Conclusion

The choice of sample preparation technique for nor-propranolol analysis in plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with improved sensitivity. Solid-phase extraction delivers the highest level of purity and the potential for sample concentration, making it ideal for methods requiring the lowest limits of detection. The provided protocols and performance data serve as a valuable starting point for method development and validation for the accurate quantification of nor-propranolol in plasma.

References

Application Notes and Protocols for Nor Propranolol-d7 HCl in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a precise understanding of a drug's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental. The accuracy of these studies hinges on the bioanalytical methods used to quantify the drug and its metabolites in biological matrices. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).

Nor Propranolol-d7 HCl, a deuterium-labeled analog of the propranolol metabolite N-desisopropylpropranolol, serves as an invaluable tool in this context. Its near-identical physicochemical properties to the unlabeled analyte ensure it effectively tracks the analyte through sample preparation and analysis, correcting for variability and matrix effects. This document provides detailed application notes and protocols for the use of Nor Propranolol-d7 HCl and other deuterated propranolol standards in pharmacokinetic research.

The Role of Deuterated Standards in Pharmacokinetic Analysis

Deuterated internal standards are considered the superior choice for quantitative bioanalysis for several key reasons:

  • Co-elution with Analyte: They exhibit nearly identical chromatographic behavior to the non-labeled drug, meaning they elute at the same time.

  • Similar Ionization Efficiency: They respond similarly to the analyte in the mass spectrometer's ion source.

  • Correction for Matrix Effects: Because they are affected by ion suppression or enhancement in the same way as the analyte, they provide accurate correction.

  • Improved Precision and Accuracy: Their use leads to more reliable and reproducible data, which is critical for making informed decisions in drug development.

Nor Propranolol-d7 HCl is specifically used as an internal standard for the quantification of N-desisopropylpropranolol, a primary metabolite of propranolol. Similarly, Propranolol-d7 is used for the parent drug.

Propranolol Metabolism

Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[1] The key enzymes involved are Cytochrome P450 isoenzymes CYP2D6 and CYP1A2, with minor contributions from CYP2C19.[2]

  • Ring Oxidation: This pathway, primarily catalyzed by CYP2D6, leads to the formation of 4-hydroxypropranolol, which is an active metabolite.

  • Side-Chain Oxidation: This process involves N-dealkylation to form N-desisopropylpropranolol (Nor Propranolol), a reaction mainly catalyzed by CYP1A2.[1] This metabolite is then further oxidized to naphthoxylactic acid.

  • Glucuronidation: The parent propranolol molecule can also be directly conjugated with glucuronic acid.

Propranolol_Metabolism cluster_pathways Metabolic Pathways Propranolol Propranolol N_Desisopropylpropranolol N-desisopropylpropranolol (Nor Propranolol) Propranolol->N_Desisopropylpropranolol  CYP1A2 (major)  CYP2D6 (minor) Four_Hydroxypropranolol 4-Hydroxypropranolol Propranolol->Four_Hydroxypropranolol  CYP2D6 (major)  CYP1A2 (minor) Propranolol_Glucuronide Propranolol Glucuronide Propranolol->Propranolol_Glucuronide  UGTs Naphthoxylactic_Acid Naphthoxylactic Acid N_Desisopropylpropranolol->Naphthoxylactic_Acid  MAO/ALDH Side-Chain Oxidation Side-Chain Oxidation Ring Oxidation Ring Oxidation Glucuronidation Glucuronidation

Propranolol Metabolic Pathway

Data Presentation: Pharmacokinetic Parameters of Propranolol

The following tables summarize key pharmacokinetic parameters of propranolol from various human studies. These values can vary significantly between individuals due to genetic factors, age, and co-administered medications.

Table 1: Pharmacokinetic Parameters of Propranolol after Single Oral Doses in Healthy Volunteers

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Reference
4018 ± 15~2 (1-4)630.4 ± 285.0 (AUC₀₋₂₄)~6[3][4]
8052 ± 511.3 ± 0.5670.2 ± 299.2 (AUC₀-∞)-[3][4]
120---~6[5]
160121 ± 98~2 (1-4)--[4]

Table 2: Comparison of Propranolol Pharmacokinetics after Oral and Intravenous Administration

Administration RouteDoseBioavailabilityt½ (hr)Reference
Oral40, 80, 120 mg~25%~6[5]
Intravenous10 mg100%-[5]

Table 3: Pharmacokinetics of Propranolol Enantiomers (Steady-State)

Enantiomer (80 mg dose)Protein BindingAUC₀₋₇₂₀ (ng·hr/mL)Reference
(R)-propranolol15.8%Higher when given as racemate[6]
(S)-propranolol13.0%-[6]

Experimental Protocols

Protocol 1: Quantification of Propranolol and N-desisopropylpropranolol in Human Plasma using LC-MS/MS

This protocol describes a general method for the simultaneous quantification of propranolol and its metabolite N-desisopropylpropranolol in human plasma, utilizing their respective deuterated internal standards.

1. Materials and Reagents

  • Propranolol HCl (Reference Standard)

  • N-desisopropylpropranolol (Reference Standard)

  • Propranolol-d7 HCl (Internal Standard)

  • Nor Propranolol-d7 HCl (Internal Standard for N-desisopropylpropranolol)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of propranolol, N-desisopropylpropranolol, and their deuterated internal standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the reference standards in 50:50 methanol:water to create calibration curve standards.

  • Internal Standard (IS) Working Solution: Dilute the deuterated stock solutions with acetonitrile to a final concentration (e.g., 50 ng/mL) that provides a stable and appropriate response in the mass spectrometer.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS Working Solution (in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

Sample_Prep_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard in Acetonitrile (200 µL) Start->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Sample Preparation Workflow

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0-0.5 min: 10% B

      • 0.5-2.5 min: 10% to 90% B

      • 2.5-3.5 min: 90% B

      • 3.5-3.6 min: 90% to 10% B

      • 3.6-5.0 min: 10% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • Propranolol: Q1: 260.2 -> Q3: 116.1

      • Propranolol-d7: Q1: 267.2 -> Q3: 116.1

      • N-desisopropylpropranolol: Q1: 218.1 -> Q3: 116.1

      • Nor Propranolol-d7: Q1: 225.1 -> Q3: 116.1

    • Note: Specific voltages and gas settings should be optimized for the instrument in use.

5. Data Analysis

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the unknown samples from the calibration curve.

Conclusion

The use of Nor Propranolol-d7 HCl and other deuterated analogs as internal standards is indispensable for the accurate and precise quantification of propranolol and its metabolites in pharmacokinetic studies. The protocols and data presented herein provide a robust framework for researchers in drug development. By adhering to these methodologies, scientists can generate high-quality bioanalytical data, leading to a more thorough understanding of the ADME properties of propranolol and other drug candidates, ultimately supporting the development of safer and more effective medicines.

References

Application Note: Quantification of Propranolol in Human Urine using Nor Propranolol-d7 Hydrochloride as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of propranolol in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, Nor Propranolol-d7 Hydrochloride is employed as an internal standard. The methodology described herein is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies of propranolol. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visualization of the metabolic pathway of propranolol.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Accurate quantification of propranolol and its metabolites in biological matrices like urine is crucial for therapeutic drug monitoring and understanding its pharmacokinetic profile. The primary metabolic pathways of propranolol include ring oxidation, side-chain oxidation, and glucuronidation.[3][4] Side-chain oxidation leads to the formation of N-desisopropylpropranolol, also known as norpropranolol.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the quantification of drugs and their metabolites in complex biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variations in sample preparation and instrument response, thereby enhancing the accuracy and reproducibility of the analytical method.

Propranolol Metabolism

Propranolol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2D6 and CYP1A2.[3] The major metabolic routes are:

  • Ring Hydroxylation: Formation of 4-hydroxypropranolol, an active metabolite.

  • N-dealkylation (Side-Chain Oxidation): Production of N-desisopropylpropranolol (norpropranolol).[3]

  • Glucuronidation: Direct conjugation of propranolol.[3]

These metabolites are then primarily excreted in the urine.[4]

Propranolol_Metabolism Propranolol Propranolol Hydroxypropranolol 4-Hydroxypropranolol Propranolol->Hydroxypropranolol CYP2D6, CYP1A2 Norpropranolol N-desisopropylpropranolol (Norpropranolol) Propranolol->Norpropranolol CYP1A2, CYP2D6 Propranolol_Glucuronide Propranolol Glucuronide Propranolol->Propranolol_Glucuronide UGTs Napthoxylactic_Acid Napthoxylactic Acid Norpropranolol->Napthoxylactic_Acid MAO/ALDH Sample_Prep_Workflow start Start: Urine Sample add_is Add Nor Propranolol-d7 HCl (Internal Standard) start->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Application Note and Protocol: Preparation of Nor Propranolol-d7 Hydrochloride Solutions for Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor Propranolol-d7 Hydrochloride is a deuterium-labeled analog of Nor Propranolol, a metabolite of the non-selective beta-blocker, Propranolol. Due to its structural similarity and distinct mass, this compound is an ideal internal standard (IS) for the quantitative analysis of Propranolol and its metabolites in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

This application note provides a detailed protocol for the preparation of a stock solution and subsequent working solutions of this compound, which can be used to construct calibration curves for the quantification of analytes such as Propranolol.

Materials and Reagents

  • This compound (analytical standard)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.1 M Hydrochloric acid

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)
  • Accurately weigh 1 mg of this compound powder using an analytical balance.

  • Transfer the weighed powder to a 1 mL Class A volumetric flask.

  • Add approximately 0.5 mL of methanol to the volumetric flask.

  • Vortex and sonicate the solution for 10 minutes to ensure complete dissolution.[4]

  • Allow the solution to return to room temperature.

  • Add methanol to the volumetric flask up to the 1 mL mark.

  • Invert the flask several times to ensure homogeneity.

  • This solution is the 1 mg/mL primary stock solution. Store at -20°C when not in use.[1][2]

Preparation of Intermediate and Working Standard Solutions

A series of intermediate and working standard solutions are prepared by serial dilution of the primary stock solution. The concentrations of these solutions should be appropriate for the expected range of the calibration curve for the target analyte. For the quantification of Propranolol, typical calibration curve ranges are from 1 ng/mL to 500 ng/mL.[5]

Table 1: Preparation of Intermediate and Working Standard Solutions of this compound

Standard IDStarting SolutionVolume of Starting Solution (µL)Final Volume (mL)DiluentFinal Concentration (µg/mL)
INT-11 mg/mL Stock1001Methanol100
INT-2100 µg/mL (INT-1)1001Methanol10
WS-110 µg/mL (INT-2)100150:50 Methanol:Water1
WS-210 µg/mL (INT-2)50150:50 Methanol:Water0.5
WS-310 µg/mL (INT-2)10150:50 Methanol:Water0.1
WS-41 µg/mL (WS-1)50150:50 Methanol:Water0.05
WS-51 µg/mL (WS-1)10150:50 Methanol:Water0.01

Note: The final diluent for the working standards (WS) should be compatible with the mobile phase used in the LC-MS analysis.

Data Presentation

The prepared working solutions of this compound can be used to spike calibration standards and quality control samples. For instance, a fixed volume of a working solution (e.g., 10 µL of WS-3, 100 ng/mL) can be added to each calibration standard of the target analyte (e.g., Propranolol) to achieve a constant final concentration of the internal standard in all samples.

Table 2: Example of Propranolol Calibration Curve Standards with this compound as Internal Standard

Calibration StandardPropranolol Concentration (ng/mL)Volume of Propranolol Standard (µL)Volume of Internal Standard (WS-3, 100 ng/mL) (µL)Final Volume (µL)Final Propranolol Concentration (ng/mL)Final Internal Standard Concentration (ng/mL)
CS1101010100110
CS2501010100510
CS310010101001010
CS450010101005010
CS51000101010010010
CS62500101010025010
CS75000101010050010

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilutions cluster_2 Working Standard Preparation A Weigh 1 mg of Nor Propranolol-d7 HCl B Dissolve in 1 mL Methanol A->B C Vortex and Sonicate B->C D 1 mg/mL Stock Solution C->D E 100 µL of Stock + 900 µL Methanol D->E F 100 µg/mL Intermediate Solution (INT-1) E->F G 100 µL of INT-1 + 900 µL Methanol F->G H 10 µg/mL Intermediate Solution (INT-2) G->H I Serial Dilutions of INT-2 in 50:50 Methanol:Water H->I J Working Standards (e.g., 1000, 500, 100, 50, 10 ng/mL) I->J K Final Calibration Curve Samples J->K Spike into Calibration Curve Samples

Caption: Workflow for this compound Solution Preparation.

References

Application of Nor Propranolol-d7 Hydrochloride in Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nor Propranolol-d7 Hydrochloride is the deuterated form of Norpropranolol, a metabolite of the widely prescribed beta-blocker, Propranolol. In the field of toxicology, particularly in forensic and clinical settings, the accurate quantification of drugs and their metabolites is paramount for determining exposure, assessing toxicity, and informing clinical decisions. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in mass spectrometry-based analytical methods.[1][2] The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte of interest (Norpropranolol) but has a different mass-to-charge ratio (m/z). This allows it to be distinguished by a mass spectrometer, making it an ideal internal standard to correct for variations during sample preparation and analysis.[3][4]

These application notes provide a comprehensive overview of the use of this compound as an internal standard in toxicology screening, complete with detailed experimental protocols and data presentation.

Principle of Application

In quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known amount of the deuterated internal standard (this compound) is added to biological samples (e.g., blood, urine, tissue homogenates) at the beginning of the sample preparation process. Because the deuterated standard has nearly identical physicochemical properties to the endogenous analyte (Norpropranolol), it experiences similar extraction recovery, ionization efficiency, and chromatographic retention.[3] Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, compensating for matrix effects and procedural inconsistencies.[2]

Propranolol Metabolism and the Role of Norpropranolol

Propranolol undergoes extensive metabolism in the liver, primarily through three major pathways: aromatic hydroxylation (to form 4-hydroxypropranolol), N-dealkylation (to form Norpropranolol), and glucuronidation.[1][3] The key enzymes involved are from the cytochrome P450 family, including CYP2D6, CYP1A2, and CYP2C19.[1] Norpropranolol, or N-desisopropylpropranolol, is a product of the N-dealkylation of the isopropylamine side chain of propranolol.[3] The presence and concentration of Norpropranolol in biological samples can provide valuable information about the parent drug's metabolism and the time course of exposure.

Propranolol_Metabolism Propranolol Propranolol N_Dealkylation N-Dealkylation (CYP1A2, CYP2D6) Propranolol->N_Dealkylation Aromatic_Hydroxylation Aromatic Hydroxylation (CYP2D6, CYP1A2) Propranolol->Aromatic_Hydroxylation Glucuronidation Glucuronidation (UGTs) Propranolol->Glucuronidation Norpropranolol Norpropranolol (N-desisopropylpropranolol) N_Dealkylation->Norpropranolol Hydroxypropranolol 4-Hydroxypropranolol Aromatic_Hydroxylation->Hydroxypropranolol Propranolol_Glucuronide Propranolol Glucuronide Glucuronidation->Propranolol_Glucuronide Further_Metabolism Further Metabolism Norpropranolol->Further_Metabolism

Propranolol Metabolic Pathway

Experimental Protocols

The following are representative protocols for the extraction and analysis of Norpropranolol from biological matrices using this compound as an internal standard. These methods are adaptable for various toxicology screening purposes.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting Norpropranolol from plasma or serum samples.

Materials:

  • Biological sample (plasma, serum)

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • 50 mM Ammonium hydroxide solution

  • Extraction solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v)

  • Reconstitution solvent (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 200 µL of the biological sample into a clean microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 100 µL of 50 mM ammonium hydroxide solution to basify the sample and vortex for 30 seconds.

  • Add 1 mL of the extraction solvent, vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is effective for cleaning up more complex matrices like urine or tissue homogenates.

Materials:

  • Biological sample (urine, tissue homogenate)

  • This compound internal standard working solution

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • 2% Formic acid in water (for washing)

  • 5% Ammonium hydroxide in methanol (for elution)

  • SPE manifold

  • Other materials as in LLE protocol

Procedure:

  • Pre-treat the sample: For urine, dilute 1:1 with 4% phosphoric acid. For tissue homogenate, perform protein precipitation with acetonitrile first.

  • To 500 µL of the pre-treated sample, add 25 µL of the this compound internal standard working solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Nor Propranolol-d7 HCl (Internal Standard) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

General Experimental Workflow
LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Norpropranolol218.1116.120
Nor Propranolol-d7225.1116.120

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables present representative quantitative data that can be obtained from a validated LC-MS/MS method using this compound as an internal standard.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias) at LLOQ, LQC, MQC, HQCWithin ±15%
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 15%
Extraction Recovery85-105%
Matrix EffectMinimal (<15%)

Table 2: Toxicological Screening Results from Hypothetical Case Samples

Sample IDMatrixNorpropranolol Concentration (ng/mL)Interpretation
Case-001Plasma75.2Consistent with therapeutic use of Propranolol
Case-002Urine1250.8Recent high-dose exposure to Propranolol
Case-003Plasma5.6Low-level exposure or later stages of elimination
Case-004Post-mortem Blood2100.0Potentially toxic level of Propranolol

Signaling Pathway of Propranolol's Action

Propranolol is a non-selective beta-adrenergic receptor antagonist. It competitively blocks β1 and β2 adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine. This action is the basis for its therapeutic effects and also contributes to its toxicity in overdose. The signaling pathway involves G-protein coupled receptors (GPCRs) and the modulation of intracellular second messengers like cyclic AMP (cAMP).

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor (GPCR) Catecholamines->Beta_Receptor Activates Propranolol Propranolol Propranolol->Beta_Receptor Blocks G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_Response Phosphorylates targets leading to

Beta-Adrenergic Receptor Signaling Pathway

Conclusion

This compound is an invaluable tool for modern toxicology screening. Its use as an internal standard in LC-MS/MS assays ensures the reliability, accuracy, and precision of quantitative results for Norpropranolol. The protocols and data presented here provide a framework for the implementation of this standard in clinical and forensic laboratories, contributing to improved assessment of propranolol exposure and toxicity. The diagrams provided offer a clear visualization of the metabolic and signaling pathways relevant to the analysis and interpretation of results.

References

Application Note: High-Throughput Analysis of Propranolol and its Major Metabolites in Human Plasma using Isotopic Standards and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of propranolol and its major phase I and phase II metabolites in human plasma. The use of stable isotope-labeled internal standards for each analyte ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. This method is ideal for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. It undergoes extensive hepatic metabolism, resulting in a variety of metabolites. The primary metabolic pathways include ring oxidation to form 4-hydroxypropranolol, side-chain oxidation leading to N-desisopropylpropranolol and subsequently naphthoxylactic acid, and direct glucuronidation of the parent drug and its phase I metabolites.[1] 4-hydroxypropranolol is a pharmacologically active metabolite, making its quantification alongside the parent drug crucial for understanding the overall therapeutic effect.

Accurate bioanalysis of propranolol and its metabolites is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The gold standard for such quantitative analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and specificity. The incorporation of stable isotope-labeled internal standards (SIL-IS), which have nearly identical physicochemical properties to the analytes, is critical for correcting analytical variability. This application note provides a detailed protocol for the chromatographic separation and quantification of propranolol and its key metabolites using their corresponding deuterated analogs.

Metabolic Pathway of Propranolol

Propranolol is extensively metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2, and UDP-glucuronosyltransferases (UGTs). The main metabolic transformations are illustrated in the diagram below.

Propranolol_Metabolism Propranolol Propranolol Hydroxypropranolol 4-Hydroxypropranolol (Active Metabolite) Propranolol->Hydroxypropranolol CYP2D6 (major) CYP1A2 (minor) Ring Oxidation Desisopropylpropranolol N-Desisopropylpropranolol Propranolol->Desisopropylpropranolol CYP1A2 (major) CYP2D6 Side-Chain Oxidation Propranolol_Glucuronide Propranolol Glucuronide Propranolol->Propranolol_Glucuronide UGTs Glucuronidation Hydroxypropranolol_Conjugates 4-Hydroxypropranolol Glucuronide/Sulfate Hydroxypropranolol->Hydroxypropranolol_Conjugates UGTs, SULTs Glucuronidation/ Sulfation Naphthoxylactic_Acid Naphthoxylactic Acid Desisopropylpropranolol->Naphthoxylactic_Acid Further Oxidation

Caption: Major metabolic pathways of Propranolol.

Experimental Workflow

The analytical workflow involves plasma sample preparation, chromatographic separation, and detection by tandem mass spectrometry. Each step is optimized for high recovery, efficiency, and sensitivity.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike with IS Mix (Propranolol-d7, 4-Hydroxypropranolol-d7, etc.) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Analyte/IS Peak Area Ratios Integrate->Quantify Report Generate Report Quantify->Report

Caption: Overall experimental workflow.

Materials and Methods

Reagents and Materials
  • Analytes: Propranolol HCl, 4-Hydroxypropranolol HCl, N-Desisopropylpropranolol.

  • Isotopic Standards: Propranolol-d7, 4-Hydroxypropranolol-d7. These are commercially available from various suppliers.

  • Note: Commercially available stable isotope-labeled standards for N-desisopropylpropranolol and naphthoxylactic acid are not readily found. For semi-quantitative analysis, Propranolol-d7 may be used as the internal standard for these metabolites, though this is a less ideal approach.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.

  • Biological Matrix: Blank human plasma.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and isotopic standard in methanol.

  • Working Standard Mixture: Prepare a mixed standard solution containing all analytes by diluting the primary stocks with 50:50 methanol:water.

  • Working Internal Standard (IS) Mixture: Prepare a mixed internal standard solution containing Propranolol-d7 and 4-Hydroxypropranolol-d7 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

Sample Preparation Protocol
  • Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the working IS mixture to each tube (excluding double blanks) and vortex briefly.

  • For calibration curve samples, add the appropriate volume of the working standard mixture. For unknown samples, add 20 µL of 50:50 methanol:water.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

Parameter Value
Column C18 reverse-phase column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

| Gradient | 0-2 min: 10-70% B; 2-6 min: 70% B; 6-6.1 min: 70-10% B; 6.1-9.5 min: 10% B |

Tandem Mass Spectrometry

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C

| IonSpray Voltage | 5500 V |

Results and Discussion

Quantitative Data

The MRM transitions for the analytes and their corresponding stable isotope-labeled internal standards are crucial for selective and sensitive quantification. The transitions listed below are based on published methods and theoretical calculations for the deuterated analogs.[2]

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zRetention Time (approx. min)
Propranolol 260.2116.14.2
Propranolol-d7 (IS) 267.2116.14.2
4-Hydroxypropranolol 276.2173.14.0
4-Hydroxypropranolol-d7 (IS) 283.2173.14.0
N-Desisopropylpropranolol 218.174.14.1

Note: The precursor ion (Q1) for the deuterated standards is shifted by the mass of the incorporated deuterium atoms (+7 Da). The product ion (Q3) is typically the same if the fragmentation does not involve the labeled positions.

Linearity and Sensitivity

The method should be validated for linearity, accuracy, and precision according to regulatory guidelines. Using the described protocol, calibration curves are typically linear over a range of 0.2 to 500 ng/mL for propranolol and its metabolites, with correlation coefficients (r²) > 0.99. The lower limit of quantification (LLOQ) is generally achieved at concentrations of 0.2-1.0 ng/mL, demonstrating excellent sensitivity for pharmacokinetic studies.[2][3]

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the simultaneous determination of propranolol and its major metabolites in human plasma. The protocol, which incorporates a simple protein precipitation step and utilizes stable isotope-labeled internal standards, provides a reliable and high-throughput solution for researchers in drug development and clinical pharmacology. The use of specific isotopic standards for both the parent drug and its key active metabolite, 4-hydroxypropranolol, ensures the highest quality quantitative data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Nor Propranolol-d7 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Nor Propranolol-d7 Hydrochloride as an internal standard in their analytical experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: My quality control (QC) samples are failing, showing poor accuracy and precision. Could this be a matrix effect issue with this compound?

A1: Yes, poor accuracy and precision in QC samples are hallmark indicators of uncompensated matrix effects. While this compound is a stable isotope-labeled (SIL) internal standard designed to mimic the analyte's behavior, significant and variable ion suppression or enhancement in different lots of the biological matrix can lead to inaccurate quantification.[1] If the internal standard's response is not proportionally affected in the same way as the analyte, it will fail to compensate for the matrix effect, resulting in unreliable data.

Troubleshooting Steps:

  • Verify Internal Standard Response: Check the peak area of this compound across all samples (calibrators, QCs, and unknowns). High variability in the internal standard response is a strong indicator that it is not adequately compensating for the matrix effect.[1]

  • Quantify the Matrix Effect: Perform a post-extraction addition experiment to determine the matrix factor (MF) and understand the extent of ion suppression or enhancement.[2] This will provide quantitative evidence of a matrix effect.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from the matrix.[3][4] Consider switching from a simple protein precipitation method to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]

  • Optimize Chromatography: Adjust your chromatographic method to achieve better separation between your analyte/internal standard and the co-eluting matrix components.[3] This could involve trying a different column, altering the mobile phase composition, or modifying the gradient profile.

Q2: The peak area of my this compound internal standard is highly variable or significantly lower than expected. What are the potential causes?

A2: An inconsistent or unexpectedly low response from your this compound can stem from several issues, ranging from sample handling to the matrix itself.

Troubleshooting Steps:

  • Check for Storage and Handling Issues: Ensure that the this compound stock and working solutions have been stored under the manufacturer's recommended conditions (e.g., correct temperature, protection from light). Improper storage can lead to degradation. Always use freshly prepared working solutions to minimize the impact of instability.

  • Evaluate Extraction Recovery: A consistently low signal may indicate poor extraction efficiency for the internal standard. You may need to optimize the sample preparation method, such as adjusting the pH or the solvent composition of the extraction buffer, to ensure efficient recovery of this compound.[6]

  • Assess Matrix Effects: As mentioned previously, significant ion suppression can drastically reduce the signal of the internal standard. The post-extraction addition experiment is crucial for diagnosing this.[6]

  • Investigate Injector Performance: Inconsistent injection volumes can lead to variable peak areas. Perform an injection precision test with a standard solution to rule out autosampler issues. Check for air bubbles in the syringe and sample loop.[6]

  • Consider Carryover: If a high concentration sample is followed by a low concentration one, carryover can affect the internal standard's peak area in the subsequent injection. Inject a blank after a high-concentration sample to check for this. If carryover is observed, optimize the injector wash method.[6]

Q3: I am observing a chromatographic retention time shift between my analyte (Nor Propranolol) and the this compound internal standard. Why is this happening and how can I fix it?

A3: A retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "chromatographic isotope effect".[5] Typically, in reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[5][6] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase.[5][6] If this shift is significant, the analyte and internal standard may be affected differently by co-eluting matrix components, leading to inadequate compensation for matrix effects.

Troubleshooting Steps:

  • Confirm Co-elution: The primary assumption for effective matrix effect compensation by a SIL-IS is that it co-elutes with the analyte. A significant separation compromises this.

  • Adjust Chromatographic Conditions: Modify your LC method to minimize the separation. This could involve adjusting the mobile phase composition, gradient slope, or temperature. The goal is to have the analyte and internal standard peaks overlap as much as possible.

  • Evaluate Different Columns: The choice of stationary phase can influence the degree of the isotope effect. Testing different C18 columns or even different types of stationary phases (e.g., phenyl-hexyl) might reduce the separation.

Q4: Could there be isotopic crosstalk between the analyte and this compound?

A4: Isotopic crosstalk, or interference, can occur when the signal from the unlabeled analyte contributes to the signal of the SIL internal standard, or vice-versa.[7] This is a concern if the mass difference between the analyte and the internal standard is small. For Nor Propranolol-d7, the mass difference of +7 Da makes significant crosstalk from the analyte's naturally occurring isotopes less likely, but not impossible, especially at very high analyte concentrations. Another potential issue is the presence of unlabeled Nor Propranolol as an impurity in the this compound standard.

Troubleshooting Steps:

  • Check the Purity of the Internal Standard: Analyze a high concentration solution of the this compound standard alone and monitor the mass transition of the unlabeled analyte. This will reveal if there is any significant unlabeled impurity.

  • Assess Analyte Contribution: Analyze a sample containing the upper limit of quantification (ULOQ) of the unlabeled analyte without any internal standard. Monitor the mass transition of this compound to see if there is any contribution from the analyte's natural isotopes.

  • Select Appropriate Mass Transitions: If crosstalk is observed, consider selecting different precursor-product ion transitions for your analyte and internal standard to minimize overlap.

  • Use a Mathematical Correction: In cases where minor, predictable crosstalk exists, a mathematical correction can be applied to the data.[4][7]

Quantitative Data Summary

To systematically troubleshoot matrix effects, it is essential to quantify them. The following table outlines the key parameters and their calculation based on the widely accepted post-extraction addition method.[5][8]

ParameterDescriptionFormulaInterpretation
Matrix Factor (MF) A quantitative measure of the degree of ion suppression or enhancement.MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect.
Recovery (RE) The efficiency of the extraction process for the analyte and internal standard.RE (%) = (Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike) x 100A high and consistent recovery is desirable.
Process Efficiency (PE) The overall efficiency of the analytical process, combining extraction recovery and matrix effects.PE (%) = (Peak Area in Pre-Extraction Spike) / (Peak Area in Neat Solution) x 100 OR PE (%) = MF x RE (%)This value reflects the cumulative effect of all pre-analytical and analytical steps on the final signal.
Internal Standard Normalized Matrix Factor (IS-Normalized MF) The matrix factor of the analyte normalized to the matrix factor of the internal standard.IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[2]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

This protocol details the steps to quantitatively evaluate the matrix effect, recovery, and process efficiency for your analyte and this compound.

1. Preparation of Sample Sets:

  • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

  • Set B (Post-Extraction Spike): Process blank biological matrix samples (at least 6 different lots) through the entire sample preparation procedure. Just before the final evaporation step, spike the extracted matrix with the analyte and this compound to the same concentrations as in Set A.[2][6]

  • Set C (Pre-Extraction Spike): Spike the analyte and this compound into blank biological matrix samples before starting the sample preparation procedure. These samples will then be processed through the entire extraction workflow. The spiking concentrations should be the same as in Set A and B.[6]

2. Sample Analysis:

  • Analyze all three sets of samples using your validated LC-MS/MS method.

3. Data Calculation:

  • Calculate the mean peak areas for the analyte and this compound for each set.

  • Use the formulas provided in the "Quantitative Data Summary" table to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

Visualizations

Troubleshooting Workflow for Inconsistent Internal Standard Response

start Start: Inconsistent IS Response check_storage Check IS Storage & Handling (Temp, Light, Fresh Solutions) start->check_storage check_prep Review Sample Preparation (Pipetting, Dilution) start->check_prep evaluate_me Evaluate Matrix Effects (Post-Extraction Spike) check_storage->evaluate_me check_prep->evaluate_me improve_cleanup Improve Sample Cleanup (SPE or LLE) evaluate_me->improve_cleanup Significant ME check_injector Check Injector & Carryover evaluate_me->check_injector No Significant ME optimize_lc Optimize Chromatography improve_cleanup->optimize_lc end_resolved Issue Resolved optimize_lc->end_resolved check_injector->end_resolved Issue Resolved end_unresolved Consult Instrument Specialist check_injector->end_unresolved Issue Persists

Caption: Troubleshooting workflow for inconsistent IS response.

Experimental Workflow for Matrix Effect Assessment

cluster_0 Set C: Pre-Extraction Spike cluster_1 Set B: Post-Extraction Spike cluster_2 Set A: Neat Solution c1 Blank Matrix c2 Spike Analyte & IS c1->c2 c3 Extract c2->c3 analysis LC-MS/MS Analysis c3->analysis b1 Blank Matrix b2 Extract b1->b2 b3 Spike Analyte & IS b2->b3 b3->analysis a1 Reconstitution Solvent a2 Spike Analyte & IS a1->a2 a2->analysis calculation Calculate MF, RE, PE analysis->calculation

Caption: Workflow for post-extraction addition method.

References

Technical Support Center: Optimizing LC-MS/MS for Nor Propranolol-d7 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Nor Propranolol-d7 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Nor Propranolol-d7?

A1: While specific validated MRM transitions for Nor Propranolol-d7 are not widely published, they can be predicted based on the fragmentation of Nor Propranolol (N-desisopropylpropranolol) and the mass shift from the deuterium labeling. The molecular weight of Nor Propranolol is 217.28 g/mol , and with the replacement of 7 hydrogens with deuterium on the isopropyl group (which is absent in Nor Propranolol), the mass of the precursor ion for Nor Propranolol-d7 will be higher than that of Nor Propranolol. However, since the isopropyl group is lost to form Nor Propranolol, the deuteration is on the propranolol molecule itself. Propranolol-d7 has been used as an internal standard in some studies. For Nor Propranolol-d7, the precursor ion would be [M+H]+. The product ions would result from the fragmentation of the molecule. Based on the fragmentation of similar compounds, a likely transition would involve the loss of the aminopropanol side chain.

It is crucial to empirically determine the optimal transitions and collision energies by infusing a standard solution of Nor Propranolol-d7 into the mass spectrometer.

Q2: What type of LC column is suitable for Nor Propranolol-d7 analysis?

A2: A reversed-phase C18 column is a common and effective choice for the separation of propranolol and its metabolites, including Nor Propranolol.[1][2] Columns with a particle size of 5 µm or smaller can provide good resolution and peak shape. The selection of the column should be based on the specific requirements of the assay, such as run time and separation from potential interferences.

Q3: What are typical mobile phase compositions for this analysis?

A3: A common mobile phase for the analysis of propranolol and related compounds consists of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[1][2] The gradient and isocratic conditions should be optimized to achieve good separation and peak shape for Nor Propranolol-d7 and the analyte of interest.

Q4: How can I improve the signal intensity of Nor Propranolol-d7?

A4: To improve signal intensity, consider the following:

  • Optimize Ion Source Parameters: Adjust the ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the ionization of Nor Propranolol-d7.

  • Optimize MS/MS Parameters: Infuse a standard solution to determine the optimal precursor and product ions, as well as the collision energy and cell exit potential.

  • Sample Preparation: Ensure efficient extraction of the analyte and internal standard from the matrix with minimal ion suppression. A thorough sample cleanup can significantly improve signal intensity.

  • Mobile Phase Composition: The pH of the mobile phase can influence the ionization efficiency. For basic compounds like Nor Propranolol, an acidic mobile phase (e.g., with formic acid) is generally preferred for positive ion mode ESI.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their LC-MS/MS experiments for Nor Propranolol-d7 detection.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.- Back-flush the column if the manufacturer allows. - Wash the column with a strong solvent. - Replace the column if necessary.
Mismatch between injection solvent and mobile phase.- Ensure the injection solvent is weaker than or similar in strength to the initial mobile phase.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Low or No Signal for Nor Propranolol-d7 Incorrect MRM transitions or collision energy.- Infuse a standard solution to confirm and optimize MS/MS parameters.
Ion source contamination.- Clean the ion source components (e.g., capillary, skimmer).
Sample preparation issues (poor recovery).- Optimize the extraction procedure. - Check for analyte degradation during sample processing.
Instrument malfunction.- Verify instrument performance with a known standard.
High Background Noise Contaminated mobile phase or LC system.- Use high-purity solvents and additives. - Flush the LC system with a strong solvent.
Matrix effects from the sample.- Improve sample cleanup to remove interfering substances. - Adjust chromatographic conditions to separate the analyte from the interfering matrix components.
Inconsistent Internal Standard Response Inconsistent sample preparation.- Ensure accurate and precise addition of the internal standard to all samples and standards. - Verify the stability of the internal standard in the sample matrix and storage conditions.
Variable ion suppression/enhancement.- Evaluate matrix effects by post-column infusion experiments. - Use a more effective sample cleanup method.
Injection volume variability.- Check the autosampler for proper functioning and precision.

Quantitative Data Summary

The following tables summarize typical starting parameters for an LC-MS/MS method for Nor Propranolol-d7. These parameters should be optimized for your specific instrument and application.

Table 1: Predicted LC-MS/MS Parameters for Nor Propranolol-d7

ParameterRecommended Value
Compound Nor Propranolol-d7
Precursor Ion (m/z) To be determined empirically (predicted ~225.2)
Product Ion (m/z) To be determined empirically (predicted ~79.1)
Collision Energy (eV) To be determined empirically (start with a range of 15-30)
Polarity Positive

Note: The predicted values are based on the structure of Nor Propranolol and the d7 labeling. It is essential to confirm these values experimentally.

Table 2: Typical Chromatographic Conditions

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • To 100 µL of plasma sample, add 20 µL of Nor Propranolol-d7 internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS System Preparation and Analysis

  • Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform a blank injection (mobile phase or reconstituted blank matrix) to ensure no carryover or contamination.

  • Inject the prepared samples, standards, and quality control samples.

  • Acquire data using the optimized MRM transitions and other MS parameters.

  • Process the data using appropriate software to determine the peak areas and calculate the concentration of the analyte.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Nor Propranolol-d7 (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for LC-MS/MS analysis of Nor Propranolol-d7.

Troubleshooting_Tree Start Problem Encountered No_Signal No or Low Signal Start->No_Signal Poor_Peak Poor Peak Shape Start->Poor_Peak High_Noise High Background Noise Start->High_Noise Check_MS Check_MS No_Signal->Check_MS Check MS/MS Parameters Check_Column Check_Column Poor_Peak->Check_Column Check Column Check_Mobile_Phase Check_Mobile_Phase High_Noise->Check_Mobile_Phase Check Mobile Phase Infuse_Std Infuse Standard & Optimize Check_MS->Infuse_Std Incorrect? Check_Source Check Ion Source Check_MS->Check_Source Correct? Clean_Source Clean Ion Source Check_Source->Clean_Source Contaminated? Check_Sample_Prep Review Sample Prep Check_Source->Check_Sample_Prep Clean? Optimize_Prep Optimize Extraction Check_Sample_Prep->Optimize_Prep Inefficient? Replace_Column Replace Column Check_Column->Replace_Column Degraded? Check_Solvent Check Injection Solvent Check_Column->Check_Solvent OK? Adjust_Solvent Adjust Solvent Composition Check_Solvent->Adjust_Solvent Mismatch? Prepare_New Prepare Fresh Mobile Phase Check_Mobile_Phase->Prepare_New Contaminated? Check_Matrix Evaluate Matrix Effects Check_Mobile_Phase->Check_Matrix Clean? Improve_Cleanup Improve Sample Cleanup Check_Matrix->Improve_Cleanup Significant?

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Nor Propranolol-d7 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the chromatographic analysis of Nor Propranolol-d7 Hydrochloride, specifically focusing on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge. For an ideal analysis, chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a significant problem because it can lead to:

  • Reduced Resolution: Tailing peaks can merge with nearby peaks, making it difficult to accurately quantify individual analytes.

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limits of detection and quantification.

  • Inaccurate Quantification: The distortion of the peak shape can cause errors in peak integration, leading to imprecise and inaccurate quantitative results.

This compound, being a basic compound with a secondary amine group, is particularly susceptible to peak tailing.

Q2: What are the primary causes of peak tailing for this compound?

A2: The primary causes of peak tailing for basic compounds like this compound are:

  • Secondary Silanol Interactions: The most common cause is the interaction of the basic amine group of the analyte with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). This secondary interaction, in addition to the primary reversed-phase retention, causes some analyte molecules to be retained longer, resulting in a tailing peak.

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions. If the pH is not optimal, the ionization state of both the analyte and the silanol groups can lead to increased secondary interactions.

  • Column Overload: Injecting too much of the sample can saturate the stationary phase, leading to peak distortion.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites or creating voids in the packing material, both of which can contribute to peak tailing.

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can cause band broadening and peak tailing.

Q3: How can I improve the peak shape of this compound?

A3: Several strategies can be employed to improve peak shape:

  • Mobile Phase Optimization:

    • Adjusting pH: Lowering the mobile phase pH (typically to between 2 and 4) can protonate the residual silanol groups, reducing their interaction with the protonated basic analyte.

    • Adding Mobile Phase Modifiers: Introducing a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. Ionic liquids can also be used as an alternative to traditional modifiers.

  • Choice of Column:

    • End-Capped Columns: Use a high-quality, end-capped C18 or a phenyl-hexyl column. End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups.

    • Alternative Stationary Phases: Consider columns with different stationary phases that are less prone to secondary interactions with basic compounds.

  • Method Parameters:

    • Lowering Sample Concentration: If column overload is suspected, try diluting the sample.

    • Optimizing Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Issue: Asymmetrical peak with significant tailing observed for this compound.

Step 1: Evaluate the Mobile Phase

The mobile phase composition is the most critical factor influencing the peak shape of basic compounds.

ParameterRecommended ActionExpected Outcome
Mobile Phase pH Lower the pH of the aqueous portion of the mobile phase to 2.5-3.5 using an appropriate acid (e.g., 0.1% formic acid).Protonation of residual silanol groups on the stationary phase, leading to reduced secondary interactions and a more symmetrical peak.
Mobile Phase Additives If low pH is insufficient, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05-0.2% v/v).TEA will preferentially interact with the active silanol sites, masking them from the analyte and improving peak shape.
Organic Modifier If using methanol, consider switching to acetonitrile.Acetonitrile can sometimes provide sharper peaks for basic compounds compared to methanol.[1]

Quantitative Impact of Mobile Phase pH on Peak Asymmetry (Data adapted for a representative basic compound)

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.15Severe Tailing
5.01.68Moderate Tailing
3.01.25Improved Symmetry
2.51.10Good Symmetry

Step 2: Assess the Analytical Column

The choice and condition of the HPLC column are crucial for good peak shape.

ParameterRecommended ActionExpected Outcome
Column Chemistry Ensure you are using a high-quality, end-capped C18 or a phenyl-hexyl column.Minimized exposure of the analyte to residual silanol groups. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds like Nor Propranolol.
Column Contamination If the column has been used extensively, perform a column wash according to the manufacturer's instructions.Removal of strongly retained compounds that may be causing active sites on the column.
Column Age If the column is old or known to have poor performance, replace it with a new one.A new column will have a more uniform packed bed and fewer active sites.

Step 3: Review Injection and System Parameters

Sometimes, the problem lies outside the column and mobile phase.

ParameterRecommended ActionExpected Outcome
Injection Volume & Concentration Inject a smaller volume or a more dilute sample.If peak shape improves, the original issue was likely column overload.
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.Reduced band broadening and improved peak symmetry.

Experimental Protocols

Below is a detailed experimental protocol adapted from a validated method for the analysis of N-desisopropylpropranolol (the non-deuterated analog of the target analyte).[2] This method can serve as an excellent starting point for optimizing the analysis of this compound.

Sample Preparation (Plasma)

  • To 100 µL of plasma, add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

ParameterCondition
HPLC System UPLC or HPLC system capable of gradient elution
Column Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0 min, 10% B; 2 min, 70% B; 6 min, 70% B; 6.1 min, 10% B; 9.5 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be optimized for Nor Propranolol-d7 and internal standard

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Lower pH to 2.5-3.5 check_mobile_phase->adjust_ph add_modifier Add Competing Base (e.g., TEA) adjust_ph->add_modifier If tailing persists check_column Step 2: Assess Column adjust_ph->check_column If peak shape improves add_modifier->check_column wash_column Perform Column Wash check_column->wash_column replace_column Replace with New Column wash_column->replace_column If tailing persists check_system Step 3: Review System Parameters wash_column->check_system If peak shape improves replace_column->check_system reduce_load Decrease Injection Volume/Concentration check_system->reduce_load check_connections Minimize Extra-Column Volume reduce_load->check_connections end Symmetrical Peak Shape check_connections->end

Caption: A logical workflow for troubleshooting poor peak shape of Nor Propranolol-d7 HCl.

Analyte-Stationary Phase Interactions

G cluster_0 Silica-Based Stationary Phase cluster_1 Mobile Phase silanol Residual Silanol Group (Si-OH) c18 C18 Hydrocarbon Chain analyte Nor Propranolol-d7 (Basic Amine) analyte->silanol Secondary Interaction (Causes Tailing) analyte->c18 Primary Retention (Hydrophobic Interaction)

Caption: Interactions of Nor Propranolol-d7 with a C18 stationary phase.

References

Preventing ion suppression in Nor Propranolol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression during the LC-MS/MS quantification of nor-propranolol.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for nor-propranolol quantification?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., plasma, urine) interfere with the ionization of the target analyte, nor-propranolol, in the mass spectrometer's ion source. This interference reduces the analyte's signal intensity, leading to inaccurate and unreliable quantification, poor sensitivity, and reduced precision.[1] Since bioanalytical methods often aim to measure very low concentrations of metabolites, ion suppression can be a significant obstacle to achieving the required limits of quantification.[2]

Q2: What are the primary causes of ion suppression in bioanalytical samples?

A2: The most common culprits for ion suppression in biological matrices like plasma are phospholipids from cell membranes and salts.[1] These substances can co-elute with nor-propranolol and compete for ionization in the electrospray ionization (ESI) source, which is commonly used for this type of analysis. Other endogenous materials, such as proteins and peptides, can also contribute to this effect if not adequately removed during sample preparation.[1]

Q3: How can I detect if ion suppression is affecting my nor-propranolol assay?

A3: A widely used technique to identify regions of ion suppression is the post-column infusion experiment. In this method, a standard solution of nor-propranolol is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or decrease in the constant signal from the infused standard indicates that components from the matrix are eluting at that retention time and causing ion suppression.

Q4: What is the role of an internal standard (IS) in managing ion suppression?

A4: An internal standard is crucial for accurate quantification in LC-MS/MS analysis. Ideally, a stable isotope-labeled (SIL) internal standard of nor-propranolol should be used. A SIL-IS will have nearly identical chemical properties and chromatographic retention time to nor-propranolol, meaning it will experience the same degree of ion suppression. By measuring the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it co-elutes and behaves similarly to the analyte in the presence of matrix effects.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Poor sensitivity or non-reproducible results for nor-propranolol at low concentrations.

  • Possible Cause: Significant ion suppression from co-eluting matrix components.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-column infusion experiment as described in the FAQs to confirm that ion suppression is occurring at the retention time of nor-propranolol.

    • Improve Sample Preparation: The initial sample preparation method may not be sufficiently removing interfering substances. Consider switching to a more rigorous technique. Protein precipitation (PPT) is a common starting point but may not adequately remove phospholipids.[3] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts.[3] Refer to the "Comparison of Sample Preparation Techniques" table below for a quantitative overview.

    • Optimize Chromatography: Modify your LC method to improve the separation between nor-propranolol and the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column (e.g., one with a different stationary phase).[4]

    • Sample Dilution: A simple approach to reduce the concentration of matrix components is to dilute the sample extract before injection. However, this may compromise the sensitivity if nor-propranolol concentrations are already very low.

Issue 2: Inconsistent internal standard performance.

  • Possible Cause: The chosen internal standard is not adequately compensating for the matrix effect.

  • Troubleshooting Steps:

    • Evaluate IS Co-elution: Ensure that the internal standard and nor-propranolol are eluting as close to each other as possible. If they are not, they may be affected differently by various zones of ion suppression.

    • Consider a SIL-IS: If you are using a structural analog as an internal standard, it may not be experiencing the same degree of ion suppression as nor-propranolol. Switching to a stable isotope-labeled internal standard is the most effective way to ensure proper compensation for matrix effects.

    • Check for IS Interference: Verify that there are no endogenous components in the matrix that interfere with the internal standard's signal.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
Sample Preparation TechniquePrincipleAnalyte RecoveryMatrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Good to HighHighSimple, fast, and inexpensive.Does not effectively remove phospholipids and salts, leading to significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Moderate to HighLow to ModerateProvides cleaner extracts than PPT.Can be more time-consuming and may have lower recovery for certain analytes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighLowProvides the cleanest extracts, effectively removing phospholipids and salts.[3]More complex method development and higher cost per sample.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation

This protocol is a simple and rapid method for sample cleanup.

  • Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.[2]

Protocol 2: LC-MS/MS Parameters for Nor-Propranolol Quantification

These are starting parameters that should be optimized for your specific instrumentation.

  • LC Column: Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient should be developed to separate nor-propranolol from endogenous interferences.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • MS/MS Transition for Nor-Propranolol (N-desisopropylpropranolol):

    • Precursor Ion (Q1): m/z 218.0

    • Product Ion (Q3): m/z 74.0

    • Note: These transitions should be confirmed and optimized on your specific mass spectrometer.[2]

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_problem Troubleshooting Plasma Plasma Sample (containing Nor-Propranolol & Matrix Components) PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE CleanExtract Cleaned Extract PPT->CleanExtract High Suppression Risk LLE->CleanExtract Moderate Suppression Risk SPE->CleanExtract Low Suppression Risk LC LC Separation CleanExtract->LC MS Mass Spectrometer (ESI Source) LC->MS Elution Data Quantification Data MS->Data Suppression Ion Suppression (Inaccurate Data) MS->Suppression Suppression->PPT Re-evaluate Method Suppression->LLE Re-evaluate Method Suppression->SPE Re-evaluate Method

Caption: Workflow for Nor-Propranolol analysis and troubleshooting ion suppression.

TroubleshootingLogic Start Inaccurate or Non-Reproducible Results CheckIS Is Stable Isotope-Labeled Internal Standard Used? Start->CheckIS CheckSeparation Optimize Chromatographic Separation CheckIS->CheckSeparation Yes UseSIL Implement Stable Isotope-Labeled IS CheckIS->UseSIL No ImprovePrep Improve Sample Preparation (LLE or SPE) CheckSeparation->ImprovePrep End Accurate Quantification ImprovePrep->End UseSIL->CheckSeparation

Caption: Decision tree for troubleshooting ion suppression in nor-propranolol analysis.

References

Technical Support Center: Isotopic Exchange Issues with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to isotopic exchange with deuterated internal standards in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem?

A1: Isotopic exchange, often called "back-exchange," is an unintended chemical reaction where deuterium atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix or solvents.[1][2] This is a significant issue in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because the mass spectrometer differentiates the analyte from the IS based on their mass difference.[1]

This exchange can lead to two major problems:

  • Underestimation of the Internal Standard: As the deuterated IS loses deuterium, its signal decreases, causing an artificially high analyte-to-IS ratio.[1]

  • Overestimation of the Analyte: The back-exchanged IS, now identical in mass to the unlabeled analyte, contributes to the analyte's signal, leading to an overestimation of its concentration.[1]

Q2: Which parts of a molecule are most likely to undergo isotopic exchange?

A2: The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms (oxygen, nitrogen, sulfur) are the most labile and prone to rapid exchange.[3][4] The susceptibility is also heavily influenced by the pH of the solution.[1]

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions[1]
Amines (-NH₂, -NHR)Highly LabileNeutral, acidic, or basic conditions[1]
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions[1]
Amides (-CONH-)LabileAcid or base-catalyzed[1]
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)[1][5]
Aromatic/Aliphatic C-HLow LabilityGenerally stable under typical analytical conditions[6]
Q3: What experimental factors influence the rate of isotopic exchange?

A3: Several experimental factors can significantly impact the rate of hydrogen-deuterium (H/D) exchange. Controlling these variables is crucial for maintaining the integrity of your deuterated internal standard.

FactorConditionImpact on Exchange RateRationale & Recommendations
pH High (>8) or Low (<2)HighExchange is catalyzed by both acid and base. The rate is typically at a minimum around pH 2.5-3.[6][7][8]
Temperature HighHighHigher temperatures accelerate reaction kinetics.[7][9][10] It is recommended to keep samples, standards, and the autosampler cooled (e.g., 4°C).[6]
Solvent Protic (e.g., H₂O, Methanol)HighProtic solvents provide a source of exchangeable protons.[1][6][10] Use aprotic solvents (e.g., acetonitrile) when possible, or minimize the time the standard is in a protic solvent.[6]
Label Position On Heteroatoms (O, N, S)HighThese positions are highly labile.[3][6][10] Choose standards with labels on stable carbon positions.[6]
Sample Matrix Biological (e.g., plasma)VariableThe presence of water and potential catalytic species can facilitate exchange.[1]
Q4: My deuterated standard appears to be losing its label during an LC-MS run. How can I troubleshoot this?

A4: A decreasing signal for your internal standard over the course of an analytical run is a classic sign of back-exchange.[7] This can occur in the sample matrix, during sample preparation, or even in the autosampler.[7][9] A systematic approach is needed to identify the source of the instability.

Below is a troubleshooting workflow to diagnose and mitigate isotopic exchange.

G cluster_0 Troubleshooting Isotopic Exchange start Observation: Decreasing IS Signal or Increasing Analyte Signal check_label Step 1: Verify Label Position Is the deuterium on a labile site (e.g., -OH, -NH, alpha to C=O)? start->check_label check_conditions Step 2: Evaluate Experimental Conditions Are pH, temperature, or solvent conducive to exchange? check_label->check_conditions No solution_label Solution: Select a more stable IS (e.g., ¹³C-labeled or D-label on a stable carbon position). check_label->solution_label Yes protocol_stability Step 3: Perform Stability Experiment (See Protocol 1) check_conditions->protocol_stability No/Unsure solution_conditions Solution: - Adjust pH to ~2.5 - Lower temperature (e.g., 4°C) - Minimize time in protic solvents check_conditions->solution_conditions Yes solution_protocol Solution: Based on stability results, modify the specific step (e.g., sample prep, storage) causing the exchange. protocol_stability->solution_protocol

Troubleshooting workflow for isotopic exchange.
Q5: When should I consider using a ¹³C or ¹⁵N-labeled standard instead of a deuterated one?

A5: While deuterated standards are often more cost-effective, standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are not susceptible to chemical exchange and offer superior stability.[5][9][10] You should strongly consider using a ¹³C or ¹⁵N labeled standard in the following situations:

  • When your experimental conditions involve high or low pH.[10]

  • When the only available deuterated standard has labels in known exchange-prone positions.[10]

  • When high accuracy is paramount and the risk of back-exchange cannot be tolerated.

  • For in vivo studies where the potential for metabolic loss of deuterium is a concern.[11]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions by incubating the standard in the sample matrix and solvent over time.[9][12]

Objective: To evaluate the stability of the deuterated internal standard under the conditions of the analytical method.[3]

Materials:

  • Deuterated internal standard (IS) stock solution.

  • Blank biological matrix (e.g., plasma, urine) from a source known to be free of the analyte.[3]

  • Sample preparation and reconstitution solvents.[9]

  • LC-MS/MS system.

Methodology:

  • Prepare Sample Sets:

    • Set A (T=0): Spike a known concentration of the IS into the blank matrix. Immediately process the sample using your standard extraction/preparation protocol and analyze it.[9] This serves as your baseline.

    • Set B (Incubated Matrix): Spike the IS into the blank matrix and incubate it under the same conditions as your typical sample queue (e.g., room temperature for 4 hours, or 4°C for 24 hours).[3][9] After incubation, process and analyze the sample.

    • Set C (Incubated Solvent): Spike the IS into your final sample reconstitution solvent. Incubate under the same conditions as Set B, then analyze.[9]

  • LC-MS/MS Analysis:

    • Analyze all samples, monitoring for both the deuterated internal standard and the corresponding unlabeled analyte's mass transition.[3][9]

  • Data Analysis and Interpretation:

    • Compare the peak area of the IS in the incubated samples (Set B and C) to the T=0 samples (Set A). A significant decrease in the IS signal suggests instability.[9]

    • Monitor the signal for the unlabeled analyte in the incubated samples. A significant increase in this signal over the T=0 sample is direct evidence of back-exchange.[3]

Example Data Interpretation:

Sample ConditionIncubation Time (hr)Temperature (°C)IS Peak Area (relative %)Analyte Peak Area (from exchange)Interpretation
T=0 (Matrix)0N/A100%< 1%Baseline
Incubated (Matrix)42585%15%Moderate exchange in matrix at room temp.
Incubated (Matrix)24498%2%Standard is stable in matrix at 4°C.
Incubated (Solvent, pH 8)42560%40%Significant exchange in basic solvent.

Visualizing the H/D Exchange Process

The process of hydrogen-deuterium exchange is a chemical reaction facilitated by environmental factors. The diagram below illustrates the general mechanism.

G cluster_0 Mechanism of Isotopic Exchange IS_D Deuterated Standard (R-D) Transition Transition State IS_D->Transition Solvent_H Protic Solvent (H₂O) Solvent_H->Transition Catalyst Catalyst (Acid H⁺ / Base OH⁻) Catalyst->Transition IS_H Exchanged Standard (R-H) Transition->IS_H Solvent_D Deuterated Solvent (HDO) Transition->Solvent_D

Simplified mechanism of H/D exchange.

References

Improving signal-to-noise ratio for low concentration Nor Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for low concentrations of Norpropranolol in bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise (S/N) ratio when analyzing low concentrations of Norpropranolol?

A low S/N ratio for Norpropranolol can stem from several factors throughout the analytical workflow. The most common issues include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of Norpropranolol in the mass spectrometer source, leading to a diminished signal.[1][2][3]

  • Inefficient Sample Preparation: Incomplete extraction of Norpropranolol from the sample matrix or the presence of interfering substances after cleanup can significantly reduce the analyte signal and increase background noise.[4]

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions (MRM transitions), inadequate collision energy, or non-optimized ion source parameters can lead to poor sensitivity.[5]

  • Poor Chromatographic Resolution: Co-elution of Norpropranolol with matrix components can lead to ion suppression.[3] Poor peak shape, such as broad or tailing peaks, can also decrease the signal height relative to the baseline noise.

  • Low Analyte Concentration: The concentration of Norpropranolol in the sample may be near or below the lower limit of quantification (LLOQ) of the analytical method.[1][6]

Q2: How can I minimize matrix effects for Norpropranolol analysis in plasma?

Minimizing matrix effects is crucial for achieving a good signal-to-noise ratio at low concentrations. Here are some effective strategies:

  • Effective Sample Cleanup: Employing a robust sample preparation method is the first line of defense. For Norpropranolol in plasma, protein precipitation with acetonitrile is a simple and effective technique.[1][7] For more complex matrices or lower detection limits, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]

  • Chromatographic Separation: Optimize the HPLC or UHPLC method to separate Norpropranolol from co-eluting matrix components, particularly phospholipids. Using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid can achieve good separation.[1][7]

  • Use of a Suitable Internal Standard: An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal suppression or enhancement. A stable isotope-labeled (SIL) internal standard for Norpropranolol is the best choice. If a SIL-IS is unavailable, a structural analog like bisoprolol can be used.[1][7]

  • Sample Dilution: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of matrix components, thereby lessening their impact on ionization.[8]

Q3: What are the recommended starting mass spectrometry parameters for Norpropranolol?

For sensitive detection of Norpropranolol, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is recommended.[1][7] Here are the key parameters:

ParameterRecommended Setting
Analyte Norpropranolol (N-desisopropylpropranolol)
Precursor Ion (Q1) m/z 218
Product Ion (Q3) m/z 116, 144 (select the most intense and specific)
Ionization Mode Positive Electrospray Ionization (ESI+)
Internal Standard Bisoprolol (Precursor: m/z 326.2, Product: m/z 116.1)

Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.[5]

Troubleshooting Guides

Guide 1: Low Signal Intensity for Norpropranolol

This guide provides a systematic approach to troubleshooting low signal intensity for your Norpropranolol peak.

LowSignalTroubleshooting start Low Norpropranolol Signal check_ms 1. Verify MS Performance - Infuse Norpropranolol standard directly - Check for stable and strong signal start->check_ms ms_ok MS Signal OK? check_ms->ms_ok check_lc 2. Investigate LC System - Check for leaks - Verify mobile phase composition - Inspect column for degradation ms_ok->check_lc Yes ms_issue Troubleshoot MS - Clean ion source - Calibrate instrument ms_ok->ms_issue No lc_ok LC System OK? check_lc->lc_ok check_sample 3. Evaluate Sample Preparation - Review extraction protocol - Check for analyte loss during evaporation/reconstitution - Assess for matrix effects lc_ok->check_sample Yes lc_issue Address LC Issues - Replace leaking fittings - Prepare fresh mobile phase - Replace column lc_ok->lc_issue No sample_ok Sample Prep OK? check_sample->sample_ok optimize_method 4. Optimize Method Parameters - Increase injection volume - Refine MS/MS parameters (collision energy) - Adjust chromatographic gradient sample_ok->optimize_method Yes sample_issue Improve Sample Prep - Use a different extraction method (e.g., SPE) - Use a suitable internal standard sample_ok->sample_issue No end Signal Improved optimize_method->end ms_issue->check_ms lc_issue->check_lc sample_issue->check_sample

Caption: Troubleshooting workflow for low Norpropranolol signal intensity.

Guide 2: High Background Noise

High background noise can obscure the signal of low-concentration analytes. Follow these steps to identify and reduce the source of noise.

HighNoiseTroubleshooting start High Background Noise check_solvents 1. Check Mobile Phase & Solvents - Use high-purity, LC-MS grade solvents - Filter and degas mobile phase start->check_solvents solvents_ok Solvents OK? check_solvents->solvents_ok check_system_contamination 2. Inspect for System Contamination - Flush injector, lines, and column - Clean ion source solvents_ok->check_system_contamination Yes solvents_issue Prepare Fresh Solvents solvents_ok->solvents_issue No system_clean System Clean? check_system_contamination->system_clean check_sample_cleanliness 3. Evaluate Sample Cleanliness - Improve sample cleanup procedure - Inject a blank matrix sample to identify interferences system_clean->check_sample_cleanliness Yes system_issue Perform System Maintenance system_clean->system_issue No sample_clean Sample Clean? check_sample_cleanliness->sample_clean optimize_ms 4. Optimize MS Settings - Narrow the MRM window - Adjust detector settings sample_clean->optimize_ms Yes sample_issue Enhance Sample Preparation sample_clean->sample_issue No end Noise Reduced optimize_ms->end solvents_issue->check_solvents system_issue->check_system_contamination sample_issue->check_sample_cleanliness

Caption: Workflow for troubleshooting high background noise.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a rapid and effective method for preparing plasma samples for Norpropranolol analysis.[1][7]

  • Sample Aliquoting: In a microcentrifuge tube, pipette 100 µL of human plasma.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 25 ng/mL Bisoprolol in methanol) to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for Norpropranolol Quantification

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Norpropranolol.[1][6][7]

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Hypersil GOLD C18 (or equivalent), 2.1 x 50 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient 0-2 min: 10% B; 2-6 min: 70% B; 6.1-9.5 min: 10% B

Mass Spectrometry (MS) Parameters:

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V
Capillary Temperature 500°C
MRM Transitions Norpropranolol: m/z 218 -> 116; Bisoprolol (IS): m/z 326.2 -> 116.1
Collision Gas Argon

Quantitative Data Summary

The following table summarizes the validation parameters for the analysis of Norpropranolol (referred to as M2) and its parent drug, Propranolol, in human plasma.[1]

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Norpropranolol (M2) 0.20.2 - 100< 7.1< 7.1< 9.8
Propranolol 11 - 500< 7.1< 7.1< 9.8

The extraction recovery and matrix effect for Norpropranolol and 4-hydroxypropranolol have been reported to be over 50%.[6] A thorough evaluation of the matrix effect is recommended during method development and validation.[2]

References

Calibration curve linearity problems with Nor Propranolol-d7 standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing calibration curve linearity problems with Nor Propranolol-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is Nor Propranolol-d7 and why is it used as an internal standard?

Nor Propranolol-d7 is a stable isotope-labeled (SIL) version of Nor Propranolol, a metabolite of Propranolol. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard. This is because their physicochemical properties are nearly identical to the analyte of interest (in this case, Nor Propranolol). This similarity helps to compensate for variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.

Q2: What are the common causes of non-linear calibration curves when using Nor Propranolol-d7?

Non-linearity in calibration curves is a frequent issue in LC-MS analysis.[1][2] Common causes when using Nor Propranolol-d7 include:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement.[1][2]

  • Detector Saturation: At high concentrations, the mass spectrometer's detector can become overwhelmed, resulting in a plateauing of the signal response.[2]

  • Ion Source Saturation: Similar to detector saturation, the ion source may reach its limit for efficient ionization at high analyte concentrations.

  • Improper Standard Preparation: Errors in the serial dilution of calibration standards or incorrect concentration of the internal standard can lead to a non-proportional response.

  • Analyte or Internal Standard Stability: Degradation of Nor Propranolol or Nor Propranolol-d7 during sample storage or preparation can affect linearity.

  • Inappropriate Curve Fitting Model: Using a linear regression model for data that is inherently non-linear can result in a poor fit. In some cases, a quadratic or weighted regression model may be more appropriate.[1]

Troubleshooting Guides

Issue 1: My calibration curve is non-linear, flattening at higher concentrations.

This is a classic indication of detector or ion source saturation.[2]

Troubleshooting Steps:

  • Dilute Upper-Level Standards: The most direct solution is to dilute the high-concentration standards and any unknown samples that fall in that range to bring them within the linear portion of the curve.[3]

  • Optimize MS Parameters: Reduce the sensitivity of the mass spectrometer by adjusting parameters such as spray voltage, capillary temperature, or collision energy.[4]

  • Use a Less Abundant Product Ion: If available, quantify using a less intense, but still specific, product ion for the high-concentration samples.

Issue 2: My calibration curve shows poor linearity (R² < 0.99) across the entire concentration range.

This often points to issues with standard preparation, matrix effects, or the chosen regression model.

Troubleshooting Steps & Experimental Protocols:

  • Verify Standard and Internal Standard Concentrations:

    • Protocol: Prepare fresh stock and working solutions of Nor Propranolol and Nor Propranolol-d7. Use calibrated pipettes and volumetric flasks. Verify the purity and concentration of the stock solutions. Nor Propranolol-d7 is stable for at least 4 years when stored at -20°C.[5]

    • Acceptable Criteria: The internal standard response should be consistent across all calibration points.

  • Investigate Matrix Effects:

    • Protocol: Perform a post-extraction addition experiment. Prepare two sets of samples:

      • Analyte and internal standard spiked into the mobile phase.

      • Blank matrix extract spiked with the analyte and internal standard at the same concentrations.

    • Analysis: Compare the peak areas. A significant difference indicates the presence of matrix effects.

  • Evaluate Different Regression Models:

    • Action: Re-process the data using different weighting factors (e.g., 1/x, 1/x²) or a quadratic regression model.[1] Many modern chromatography data systems allow for easy application of these models.

    • Selection Criteria: Choose the simplest model that accurately describes the concentration-response relationship and provides the best fit (highest R² and lowest %RE - relative error).

Parameter Linear Unweighted Linear Weighted (1/x) Quadratic Unweighted
Typical R² > 0.99> 0.99> 0.995
Best Use Case Homoscedastic data (uniform variance)Heteroscedastic data (variance increases with concentration)Non-linear response, often due to saturation
Considerations May not be suitable for wide dynamic rangesOften improves accuracy at lower concentrationsUse with caution; requires more calibration points
Issue 3: I'm observing a significant, non-zero intercept in my calibration curve.

A non-zero intercept can be caused by contamination or interference.

Troubleshooting Steps:

  • Analyze Blank Samples: Inject a blank matrix sample (without analyte or internal standard) and a solvent blank.

  • Identify Contamination Source: If a peak is present at the retention time of Nor Propranolol or Nor Propranolol-d7, investigate potential sources of contamination, such as glassware, solvents, or the LC-MS system itself.

  • Check for Interferences: Ensure that no endogenous matrix components are co-eluting with and producing a signal at the same mass transition as the analyte or internal standard.

Visual Guides

Below are diagrams to assist in troubleshooting and experimental setup.

G Troubleshooting Workflow for Calibration Curve Linearity start Non-Linear Calibration Curve check_high Curve flattens at high concentrations? start->check_high check_overall Poor linearity overall (R² < 0.99)? check_high->check_overall No saturation Likely Saturation check_high->saturation Yes check_intercept Significant non-zero intercept? check_overall->check_intercept No prep_matrix Possible Standard Prep or Matrix Effects check_overall->prep_matrix Yes contamination Possible Contamination or Interference check_intercept->contamination Yes end Linear Curve Achieved check_intercept->end No dilute Dilute high standards & samples saturation->dilute optimize_ms Optimize MS parameters saturation->optimize_ms dilute->end optimize_ms->end verify_std Verify standard & IS concentrations prep_matrix->verify_std investigate_matrix Investigate matrix effects prep_matrix->investigate_matrix eval_model Evaluate different regression models prep_matrix->eval_model verify_std->end investigate_matrix->end eval_model->end analyze_blanks Analyze blank samples contamination->analyze_blanks check_interference Check for co-eluting interferences contamination->check_interference analyze_blanks->end check_interference->end

Caption: Troubleshooting decision tree for calibration curve linearity issues.

G Standard Preparation and Dilution Workflow stock_analyte Nor Propranolol Stock Solution (1 mg/mL) working_analyte Analyte Working Solution stock_analyte->working_analyte stock_is Nor Propranolol-d7 Stock Solution (1 mg/mL) working_is IS Working Solution stock_is->working_is serial_dilution Serial Dilution of Analyte Working Solution working_analyte->serial_dilution spike_is Spike constant amount of IS Working Solution into all standards & samples working_is->spike_is cal_standards Calibration Standards (e.g., 1-1000 ng/mL) serial_dilution->cal_standards cal_standards->spike_is analysis LC-MS/MS Analysis spike_is->analysis

Caption: Workflow for preparing calibration standards and the internal standard.

References

Adjusting for lot-to-lot variability of Nor Propranolol-d7 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nor Propranolol-d7 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and adjusting for lot-to-lot variability of this stable isotope-labeled internal standard (SIL IS).

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability and why is it a critical concern for this compound?

Lot-to-lot variability refers to the differences in the chemical and physical properties of this compound between different manufacturing batches or lots.[1] As a deuterated internal standard, its primary role is to mimic the analyte (Propranolol) during sample preparation and analysis, compensating for variations in extraction recovery, injection volume, and matrix effects.[2][3] Inconsistent performance between lots can compromise the accuracy, precision, and reliability of quantitative bioanalytical data, potentially leading to failed validation studies and inaccurate pharmacokinetic or toxicokinetic assessments.[1][4]

Q2: What are the primary causes of variability between different lots of deuterated internal standards?

Variability in deuterated standards like this compound can stem from several factors affecting its quality and performance. The most common causes include:

  • Isotopic Purity: This refers to the percentage of the compound that is fully deuterated at all specified positions.[5][6] The presence of unlabeled analyte (Nor Propranolol) or partially deuterated species is a significant isotopic impurity that can artificially inflate the analyte signal, especially at the Lower Limit of Quantification (LLOQ).[5]

  • Chemical Purity: The presence of extraneous chemical compounds can introduce interfering signals or affect the stability of the standard.[5]

  • Concentration and Weighing Accuracy: Errors in the stated concentration of the standard solution or inaccuracies in weighing the neat material can lead to systemic errors in quantification.

  • Stability and Storage Conditions: Degradation of the standard due to improper storage (e.g., exposure to light, heat, or moisture) can alter its concentration and performance.[6][7] this compound should typically be stored in a refrigerator at 2-8°C.[8][9]

Q3: My new lot of this compound is showing inconsistent peak areas in my LC-MS/MS analysis. What should I investigate?

Fluctuating internal standard (IS) peak areas are a common issue that can often be traced back to a few key areas.[10] A systematic approach is crucial for identifying the root cause.

First, consider the pattern of variability. Is it random across the entire batch, or does it appear as a trend (e.g., decreasing or increasing signal over time)? Random fluctuations often point to issues with sample preparation or the instrument, while trends might suggest problems like IS instability in the processed sample or ion source contamination.[6][10][11]

Below is a troubleshooting guide to help pinpoint the issue.

Table 1: Troubleshooting Guide for Inconsistent Internal Standard (IS) Response
Observed Problem Potential Root Cause Recommended Action
Randomly Fluctuating IS Area Inaccurate pipetting of IS solution.[6]Verify calibration and precision of pipettes. Ensure consistent pipetting technique.
Inconsistent sample preparation (e.g., extraction, evaporation, reconstitution).[2][6]Review and standardize the sample preparation workflow. Ensure thorough mixing at all stages.
Instrument malfunction (e.g., injector variability, unstable spray in MS source).[11]Run system suitability tests. Check injector precision and clean the ion source.
Consistently Low IS Area Error in IS solution preparation (concentration too low).Prepare a fresh IS working solution, carefully verifying all dilutions.
Significant ion suppression from the sample matrix.[6]Evaluate matrix effects using the post-extraction addition protocol. Optimize sample cleanup or chromatography.
IS degradation during sample processing or storage.[6]Assess the stability of the IS in the matrix and autosampler conditions.
Consistently High IS Area Error in IS solution preparation (concentration too high).Prepare a fresh IS working solution.
Ion enhancement from the sample matrix.[12]Evaluate matrix effects.
Drifting (Increasing/Decreasing) IS Area Ion source contamination or temperature fluctuation.[6]Clean the mass spectrometer's ion source. Check for temperature stability.
Column aging affecting chromatography.[6]Replace the analytical column.
IS instability in the autosampler over the course of the run.[6]Evaluate autosampler stability by re-injecting samples from the beginning of the run at the end.

Q4: How does the isotopic purity of a new lot affect my bioanalytical results?

Isotopic purity is a critical parameter for deuterated standards.[5] Low isotopic purity, specifically the presence of the unlabeled analyte as an impurity, can have several detrimental effects:

  • Inaccurate Quantification: The unlabeled impurity contributes to the analyte's signal, leading to an overestimation of the analyte's concentration.[5]

  • Compromised Linearity: This interference can negatively impact the linearity of the calibration curve, particularly at lower concentrations.[5]

  • Elevated LLOQ: The background noise at the analyte's mass transition increases, making it difficult to achieve a low and reproducible Lower Limit of Quantification (LLOQ).[5]

Regulatory guidance suggests that the contribution from the IS to the analyte signal should not exceed 5% of the analyte response at the LLOQ.

Q5: What are the acceptance criteria for qualifying a new lot of this compound?

Before a new lot is used for routine analysis, it must be qualified against the current, in-use lot. The goal is to ensure that the new lot does not introduce a significant bias into the results. While specific acceptance criteria can vary between laboratories, they are generally based on regulatory guidelines.[13][14]

Table 2: Example Acceptance Criteria for New Lot Qualification
Parameter Experiment Acceptance Criteria
Analyte/IS Peak Area Ratio Analyze at least 6 replicates of low, mid, and high concentration Quality Control (QC) samples prepared with both the old and new lots of IS.The mean accuracy of QCs prepared with the new lot should be within ±15% of the nominal concentration.
The percent difference in the mean Analyte/IS area ratio between the old and new lots should be ≤15% for each QC level.
Calibration Curve Prepare a full calibration curve using the new lot of IS.The back-calculated concentrations of the calibration standards should meet the laboratory's acceptance criteria (e.g., within ±15% of nominal, ±20% at LLOQ).
Isotopic Contribution Analyze a zero sample (blank matrix + new lot of IS) and an LLOQ sample.The response of the unlabeled analyte in the zero sample should be <5% of the analyte response in the LLOQ sample.

Experimental Protocols

Protocol 1: New Lot Qualification for this compound

Objective: To verify that a new lot of this compound provides comparable performance to the currently accepted lot.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the new lot of this compound at the same concentration as the current (old) lot.

    • Prepare separate working solutions from both the old and new lot stocks.

  • Prepare QC Samples:

    • Prepare two sets of Quality Control (QC) samples at low, medium, and high concentrations.

    • Set 1 (Old Lot): Spike blank matrix with analyte and the old lot of IS. Prepare at least six replicates at each concentration.

    • Set 2 (New Lot): Spike blank matrix with analyte and the new lot of IS. Prepare at least six replicates at each concentration.

  • Analysis:

    • Prepare a fresh calibration curve using the new lot of IS.

    • Analyze the calibration curve and both sets of QC samples in a single analytical run.

  • Data Evaluation:

    • Calculate the concentrations of all QC samples against the new calibration curve.

    • For each QC level, calculate the mean accuracy and precision (%CV) for both Set 1 and Set 2.

    • Calculate the mean peak area ratio (Analyte Area / IS Area) for each QC level for both sets.

    • Compare the results against the acceptance criteria outlined in Table 2.

Protocol 2: Evaluation of Matrix Effects using Post-Extraction Addition

Objective: To assess whether the biological matrix causes ion suppression or enhancement and to determine if it affects the analyte and the internal standard differently.[12]

Methodology:

  • Prepare Sample Sets: Prepare three sets of samples as described below.

    • Set A (Neat Solution): Spike the analyte and Nor Propranolol-d7 IS into a clean reconstitution solvent. Prepare at low and high concentrations (n=6 replicates).

    • Set B (Post-Spiked Matrix): Extract at least six different sources of blank biological matrix. After the final evaporation step, spike the extracted residue with the analyte and IS at the same concentrations as Set A.

    • Set C (Matrix Blank): Extract the six sources of blank matrix and reconstitute without spiking analyte or IS. This set is used to check for interferences.

  • Analysis: Analyze all samples from Set A and Set B via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for both the analyte and the IS.

      • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • A value of 1 for the MF indicates no matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.[4] The IS-normalized MF should be close to 1, and the %CV across the different matrix lots should not exceed 15%.[4]

Visualizations

Workflow_for_New_Lot_Qualification start Receive New Lot of Nor Propranolol-d7 HCl prep_stocks Prepare Stock & Working Solutions (New & Old Lot) start->prep_stocks prep_qcs Prepare QC Samples (Low, Mid, High) with Both IS Lots prep_stocks->prep_qcs analyze LC-MS/MS Analysis of Calibrators & QCs prep_qcs->analyze prep_cal Prepare Calibration Curve with New IS Lot prep_cal->analyze eval Evaluate Data analyze->eval pass Lot Accepted for Routine Use eval->pass Meets Acceptance Criteria fail Lot Rejected Investigate Cause eval->fail Fails Criteria contact Contact Manufacturer fail->contact

Caption: Workflow for qualifying a new lot of internal standard.

Troubleshooting_IS_Variability start Inconsistent IS Peak Area Observed pattern What is the Pattern? start->pattern random Random Fluctuation pattern->random Random shift Consistent Shift (High or Low) pattern->shift Consistent drift Drift or Trend pattern->drift Trend check_prep Review Sample Prep (Pipetting, Mixing, Extraction) random->check_prep check_lc Check LC System (Injector, Pump) random->check_lc check_sol Verify IS Solution Concentration shift->check_sol check_matrix Evaluate Matrix Effects (Suppression/Enhancement) shift->check_matrix check_stability Assess Autosampler Stability drift->check_stability check_ms Clean MS Ion Source drift->check_ms check_column Evaluate Column Performance drift->check_column

Caption: Decision tree for troubleshooting internal standard variability.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Propranolol: Nor Propranolol-d7 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. The validation of an analytical method ensures its reliability for intended applications. A critical component of a robust analytical method, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays, is the choice of an appropriate internal standard (IS). This guide provides a comparative analysis of using Nor Propranolol-d7 Hydrochloride, a stable isotope-labeled internal standard (SIL-IS), versus other common alternatives for the analytical method validation of propranolol.

The ideal internal standard should closely mimic the analyte's chemical and physical properties throughout sample preparation and analysis, thereby compensating for variability. Stable isotope-labeled standards are widely regarded as the gold standard for LC-MS applications due to their high degree of similarity to the analyte.

Comparison of Internal Standards for Propranolol Analysis

The selection of an internal standard significantly impacts the performance of a bioanalytical method. While SIL-ISs like this compound are preferred, structurally similar analogs are also employed. The following table summarizes the performance of analytical methods for propranolol using different internal standards, with data collated from various studies.

Internal StandardAnalyte(s)LLOQ (ng/mL)Linearity (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Nor Propranolol-d7 HCl PropranololExpected to be lowExpected to be wideExpected to be lowExpected to be highExpected to be lowExpected to be high
Propranolol-d7Propranolol, 4-hydroxy propranolol0.200.20-135.00Not explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reported
MetoprololPropranololNot explicitly reported2–150Not explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reported
BisoprololPropranolol, 4-hydroxypropranolol, N-desisopropylpropranolol1 (Propranolol)1-500 (Propranolol)< 7.1< 9.8< 7.1< 9.8
TramadolPropranolol2.0Not explicitly reported0.45-8.6197.8-106.80.69-5.82100.9-108.8
Atenolol-d7Atenolol, Metoprolol, PropranololNot explicitly reportedNot explicitly reported3 (at 80 ng/mL), 1 (at 320 ng/mL)-3 (at 80 ng/mL), +1 (at 320 ng/mL)Not explicitly reportedNot explicitly reported
Diltiazem HClPropranolol HCl2020-280< 2.13Not explicitly reportedNot explicitly reportedNot explicitly reported

Note: Data for Nor Propranolol-d7 HCl is inferred based on the established advantages of stable isotope-labeled internal standards. Direct comparative data from a single study was not available in the public domain. The performance of Propranolol-d7 is expected to be very similar.

Experimental Protocols

A generalized experimental protocol for the validation of a bioanalytical method for propranolol using LC-MS/MS is outlined below. Specific parameters will vary based on the instrumentation and laboratory standard operating procedures.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound at a suitable concentration).

  • Add 20 µL of methanol and vortex.

  • Add 300 µL of acetonitrile for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions (Illustrative):

  • LC Column: A reverse-phase C18 column (e.g., Hypersil GOLD C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both propranolol and the internal standard.

3. Method Validation Parameters:

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity: Assess for interfering peaks from endogenous matrix components.

  • Linearity: Analyze a series of calibration standards to determine the concentration range over which the response is proportional to the concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction process.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Workflow and Signaling Pathway Diagrams

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Method Validation MD1 Analyte & IS Selection MD2 Optimization of LC Conditions MD1->MD2 MD3 Optimization of MS Conditions MD2->MD3 SP1 Plasma Spiking (Analyte & IS) MD3->SP1 Optimized Method SP2 Protein Precipitation SP1->SP2 SP3 Centrifugation SP2->SP3 SP4 Supernatant Transfer SP3->SP4 DA1 LC-MS/MS Analysis SP4->DA1 DA2 Peak Integration DA1->DA2 MV1 Selectivity DA2->MV1 MV2 Linearity & LLOQ DA2->MV2 MV3 Accuracy & Precision DA2->MV3 MV4 Matrix Effect DA2->MV4 MV5 Recovery & Stability DA2->MV5 Report Validation Report MV1->Report MV2->Report MV3->Report MV4->Report MV5->Report

Caption: A generalized workflow for the development and validation of a bioanalytical method.

Internal_Standard_Comparison_Logic Internal Standard Comparison Logic cluster_SIL Stable Isotope-Labeled (SIL) cluster_Analog Structural Analogs IS_Choice Choice of Internal Standard SIL_IS Nor Propranolol-d7 HCl Propranolol-d7 IS_Choice->SIL_IS Preferred Analog_IS Metoprolol Bisoprolol Tramadol IS_Choice->Analog_IS Alternative SIL_Adv Advantages: - Co-elution with analyte - Similar ionization - Corrects for matrix effects effectively SIL_IS->SIL_Adv Outcome_High High Accuracy & Precision SIL_Adv->Outcome_High Analog_Dis Disadvantages: - Different retention time - Different ionization efficiency - May not fully compensate for matrix effects Analog_IS->Analog_Dis Outcome_Variable Potentially Lower Accuracy & Precision Analog_Dis->Outcome_Variable

Caption: Logical comparison of SIL and analog internal standards for analytical method validation.

A Comparative Guide to the Cross-Validation of Nor-Propranolol Assays: A Focus on Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of Nor-Propranolol, a primary metabolite of Propranolol, utilizing different internal standards. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of LC-MS/MS assays. Here, we compare the performance of an assay using a structural analog internal standard, Bisoprolol, against the expected performance of an assay employing a stable isotope-labeled (SIL) internal standard, Nor-Propranolol-d5.

Data Presentation: A Comparative Analysis

The following table summarizes the validation parameters for a Nor-Propranolol assay using Bisoprolol as the internal standard, alongside the expected performance characteristics when using a SIL internal standard. Data for the Bisoprolol method is derived from established methodologies for Propranolol and its metabolites.[1][2]

Validation Parameter Method with Bisoprolol (Structural Analog) [1][2]Expected Performance with Nor-Propranolol-d5 (SIL IS) Rationale for Expected Improvement with SIL IS
Linearity Range 0.2–100 ng/mLSimilar or widerLinearity is primarily dependent on the analyte and detector response.
Lower Limit of Quantification (LLOQ) 0.2 ng/mLPotentially lowerA SIL IS can improve the signal-to-noise ratio due to co-elution and similar ionization behavior, leading to enhanced sensitivity.
Intra-batch Precision (%RSD) < 7.1%< 5%A SIL IS more effectively compensates for variations during sample processing and analysis.[3]
Inter-batch Precision (%RSD) < 7.1%< 5%Enhanced run-to-run reproducibility due to superior correction for analytical variability.
Intra-batch Accuracy (%RE) < 9.8%Within ± 5%The nearly identical physicochemical properties of a SIL IS ensure more consistent recovery and matrix effect compensation.[3]
Inter-batch Accuracy (%RE) < 9.8%Within ± 5%Tighter accuracy range across different analytical runs.
Matrix Effect Monitored and within acceptable limitsMinimized and more consistentCo-elution of the SIL IS with the analyte ensures that both are subjected to the same degree of ion suppression or enhancement.[3]
Recovery Consistent but may vary with extraction conditionsMore consistent and reproducibleThe SIL IS closely mimics the extraction behavior of the analyte, providing better normalization.

The Critical Role of the Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in sample preparation and analysis. The ideal IS is a stable isotope-labeled version of the analyte, as it behaves nearly identically during extraction, chromatography, and ionization.[3] However, due to cost or availability, structural analogs are sometimes used.[4]

cluster_0 Rationale for Internal Standard Use Variability Sources of Variability (Extraction Loss, Matrix Effects, Instrument Fluctuation) Analyte Analyte Signal (Nor-Propranolol) Variability->Analyte IS Internal Standard Signal Variability->IS Ratio Analyte/IS Ratio Analyte->Ratio IS->Ratio Correction Correction for Variability Ratio->Correction Result Accurate & Precise Quantification Correction->Result

Caption: Logical relationship illustrating the role of an internal standard in correcting for analytical variability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Bioanalytical Method Using Bisoprolol as Internal Standard

This method is adapted from a validated procedure for the simultaneous quantification of Propranolol and its metabolites.[1][2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 20 µL of Bisoprolol internal standard solution (concentration appropriately chosen).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: HPLC system capable of gradient elution.

    • Column: Hypersil GOLD C18 (or equivalent), maintained at 40°C.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • MS System: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI).

    • MRM Transitions:

      • Nor-Propranolol: To be optimized (e.g., based on Propranolol metabolite data)

      • Bisoprolol (IS): To be optimized

Cross-Validation with a Stable Isotope-Labeled Internal Standard (Nor-Propranolol-d5)

The protocol would be identical to the one above, with the following key modifications:

  • Internal Standard: Nor-Propranolol-d5 would be used instead of Bisoprolol.

  • MRM Transition for IS: The mass transition for Nor-Propranolol-d5 would be monitored. Due to the deuterium labeling, the precursor and product ions will have a higher mass-to-charge ratio than the unlabeled Nor-Propranolol.

Experimental Workflow for Cross-Validation

The following diagram outlines the workflow for developing, validating, and cross-validating a bioanalytical method for Nor-Propranolol.

cluster_workflow Bioanalytical Method Cross-Validation Workflow cluster_validation Method Validation (ICH/FDA Guidelines) PD Method Development (LC & MS Optimization) P1 Sample Preparation (Protein Precipitation) PD->P1 LCMS LC-MS/MS Analysis P1->LCMS DQ Data Quantification (Analyte/IS Ratio) LCMS->DQ V1 Linearity & LLOQ DQ->V1 V2 Accuracy & Precision DQ->V2 V3 Recovery & Matrix Effect DQ->V3 V4 Stability DQ->V4 CV Cross-Validation (Compare IS Methods) V1->CV V2->CV V3->CV V4->CV Report Final Report & SOP CV->Report

Caption: A generalized workflow for the development and cross-validation of a bioanalytical method.

Conclusion

While a validated LC-MS/MS method using a structural analog like Bisoprolol can provide acceptable performance for the quantification of Nor-Propranolol, the use of a stable isotope-labeled internal standard is highly recommended for optimal accuracy, precision, and robustness.[3][4] A SIL IS, such as Nor-Propranolol-d5, co-elutes with the analyte and shares identical physicochemical properties, thereby providing superior compensation for analytical variability. This is consistent with the best practices advocated by regulatory agencies for bioanalytical method validation. The choice of internal standard should be justified based on the specific requirements of the study, balancing factors of cost, availability, and the desired level of analytical rigor.

References

A Comparative Guide to Analytical Methods for Nor-Propranolol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary methods discussed include High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC). This guide summarizes their performance characteristics based on published validation data for similar analytes, offering a valuable resource for selecting an appropriate analytical strategy.

Quantitative Performance of Analytical Methods

The following table summarizes the key quantitative performance parameters of different analytical methods relevant to the analysis of propranolol and its metabolites, which can be extrapolated for the quantification of nor-propranolol.

MethodAnalyte(s)MatrixLinearity RangeLOQLODAccuracy (% Recovery)Precision (%RSD)
LC-MS/MS N-nitroso-propranololPropranolol HCl API & Formulation10 - 4000 ppb10 ppb2 ppb103% (at 10 ppb)< 7%
LC-MS/MS Propranolol, 4-hydroxypropranolol, N-desisopropylpropranololInfant Plasma1 - 500 ng/mL (Prop), 0.2 - 100 ng/mL (Metabolites)1 ng/mL (Prop), 0.2 ng/mL (Metabolites)-< 9.8% (relative error)< 7.1%
LC-MS/MS PropranololRat Plasma2.0 - 800.0 ng/mL2.0 ng/mL-97.8 - 108.8%0.45 - 8.61%
LC-ESI-HRMS N-nitroso-propranololPropranolol HCl Oral Solution0.05 - 25.0 ppm0.05 ppm0.015 ppm80 - 120%< 20%
RP-UPLC-UV Propranolol HClPharmaceutical Dosage Form10 - 50 µg/mL--96.70 - 98.72%< 0.72%
HPLC-UV PropranololHuman Plasma15 - 180 ng/mL10 ng/mL1 ng/mL97.9 - 102.7%-
UV-Vis Spectrophotometry Propranolol HClMultiparticulate Biphasic System0.8 - 96.0 µg/mL--95 - 105%-
HPTLC Propranolol HClTablets200 - 2000 ng/spot180.97 ng59.72 ng98.85 - 100.83%0.64 - 1.48% (Intra-day), 0.78 - 1.89% (Inter-day)

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols, while specific to the cited analytes, provide a strong foundation for developing a validated method for nor-propranolol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification in Plasma[1]

This method is highly sensitive and selective, making it ideal for quantifying low levels of drug metabolites in complex biological matrices.

  • Sample Preparation: A 100 µL plasma sample is subjected to protein precipitation by adding 300 µL of acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is then collected for analysis.

  • Chromatography:

    • Column: Hypersil GOLD C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the parent drug and its metabolites. Transitions for each analyte are optimized to ensure selectivity and sensitivity.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in unknown samples is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Quantification in Plasma[2]

HPLC-UV is a robust and widely available technique suitable for quantifying compounds with a chromophore.

  • Sample Preparation: Extraction of the analyte from plasma is typically required to remove interfering substances.

  • Chromatography:

    • Mobile Phase: A mixture of water, methanol, acetonitrile, acetic acid, and triethylamine, with the pH adjusted to 3.4.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 15 µL.[1]

  • Detection: A UV detector is used to monitor the analyte at a specific wavelength (e.g., 291 nm for propranolol).[1]

  • Quantification: Similar to LC-MS/MS, quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification in Pharmaceutical Dosage Forms[3]

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective method for quality control.

  • Sample Preparation: The drug is extracted from the tablet powder using a suitable solvent like methanol, followed by sonication and filtration.[2]

  • Chromatography:

    • Stationary Phase: HPTLC plates pre-coated with silica gel.

    • Application: Samples and standards are applied to the plate as bands using an automated applicator.

    • Mobile Phase: An optimized solvent system is used to develop the plate in a chromatographic chamber.

  • Detection: After development, the plate is dried, and the spots are scanned densitometrically at a specific wavelength (e.g., 290 nm for propranolol).[2]

  • Quantification: The peak area of the spots is proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area versus the concentration of the standards.

Visualizations

Experimental Workflow for Nor-Propranolol Quantification

The following diagram illustrates a typical workflow for the quantification of nor-propranolol in a research or clinical laboratory setting, from sample reception to final data analysis.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) SampleReceipt->SamplePrep Chromatography Chromatographic Separation (LC or GC) SamplePrep->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection DataProcessing Data Processing & Integration Detection->DataProcessing Quantification Quantification using Calibration Curve DataProcessing->Quantification Report Result Reporting & Review Quantification->Report

Caption: General workflow for nor-propranolol quantification.

Signaling Pathway (Illustrative Example)

As nor-propranolol is a metabolite of propranolol, its direct signaling pathway is not typically depicted. Propranolol itself acts as a non-selective beta-adrenergic receptor antagonist. The diagram below illustrates the general mechanism of action of propranolol.

G Propranolol Propranolol BetaReceptor Beta-Adrenergic Receptor Propranolol->BetaReceptor Antagonizes GProtein G-Protein BetaReceptor->GProtein Activates AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to CellularResponse Cellular Response (e.g., Decreased Heart Rate) cAMP->CellularResponse Leads to

Caption: Propranolol's mechanism of action.

References

The Superiority of Nor Propranolol-d7 Hydrochloride as an Internal Standard in Bioanalytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research, the precision and accuracy of quantitative analysis are paramount. The choice of an internal standard (IS) is a critical factor that can significantly influence the reliability of results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive comparison of Nor Propranolol-d7 Hydrochloride with alternative internal standards used in the quantification of propranolol, a widely used beta-blocker. Through an examination of supporting experimental data, this document will illustrate the advantages of using a stable isotope-labeled (SIL) internal standard.

Accuracy and Precision: A Data-Driven Comparison

The use of a SIL internal standard like this compound is the gold standard in quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte, propranolol. This structural similarity ensures that any variations during sample preparation, such as extraction efficiency and matrix effects, are mirrored by the internal standard, leading to more accurate and precise quantification.[2]

In contrast, structural analogs, while cost-effective, may exhibit different chromatographic retention times and ionization efficiencies, potentially compromising the accuracy of the results.[3] The following tables summarize validation parameters from various studies, comparing methods that utilize a deuterated internal standard versus those that employ other molecules.

Validation ParameterMethod with Deuterated IS (Propranolol-d7)Reference
Linearity (r²) >0.99[4][5]
Intra-day Precision (%RSD) < 10%[4]
Inter-day Precision (%RSD) < 10%[4]
Intra-day Accuracy (%) 97.8 - 106.8[4]
Inter-day Accuracy (%) 100.9 - 108.8[4]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[4]

Table 1: Performance Metrics of Bioanalytical Methods Using a Deuterated Internal Standard for Propranolol.

Validation ParameterMethod with Alternative IS (e.g., Metoprolol, Diltiazem)Reference
Linearity (r²) >0.99[6][7]
Precision (%CV) < 2.13%[6]
Accuracy (Recovery %) 100.6%[6]
Lower Limit of Quantification (LLOQ) 2 ng/mL[7]

Table 2: Performance Metrics of Bioanalytical Methods Using Alternative Internal Standards for Propranolol.

While both approaches can yield validated methods, the use of a deuterated standard like this compound generally provides tighter control over analytical variability, leading to enhanced robustness of the assay.[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the quantification of propranolol in biological matrices using LC-MS/MS.

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation is protein precipitation.

  • To a 100 µL aliquot of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound at a suitable concentration).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters for the analysis of propranolol.

  • LC Column: A C18 reversed-phase column is commonly used.[3][8][9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is often employed.[3][8]

  • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[3][6]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4][7]

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for propranolol and this compound would be specific to their molecular masses. For propranolol, a common transition is m/z 260.1 → 116.1.[4] The transition for Nor Propranolol-d7 would be monitored at a mass shift corresponding to the deuterium labeling.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological target of propranolol, the following diagrams are provided.

G Bioanalytical Workflow for Propranolol Quantification Sample Biological Sample (e.g., Plasma) IS_Addition Addition of Internal Standard (Nor Propranolol-d7 HCl) Sample->IS_Addition Extraction Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: A generalized workflow for the bioanalysis of propranolol using an internal standard.

Propranolol is a non-selective beta-adrenergic receptor antagonist.[8] Its mechanism of action involves blocking the effects of epinephrine and norepinephrine on β1 and β2-adrenergic receptors.

G Propranolol Signaling Pathway Propranolol Propranolol Beta_Receptor β-Adrenergic Receptor Propranolol->Beta_Receptor Blocks G_Protein G Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of propranolol's antagonist action on beta-adrenergic receptors.

References

The Gold Standard for Propranolol Confirmation: A Comparative Guide to Nor Propranolol-d7 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of positive screening results for the beta-blocker propranolol is critical. The choice of an appropriate internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis is paramount for achieving reliable and defensible quantitative results. This guide provides an objective comparison of Nor Propranolol-d7 Hydrochloride, a deuterated internal standard, with alternative structural analog internal standards, supported by experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative LC-MS/MS analysis.[1] This is due to its ability to mimic the analyte of interest, propranolol, throughout the analytical process, from sample preparation to detection. By co-eluting with propranolol, this compound effectively compensates for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to superior accuracy and precision.[2][3][4]

Superior Performance of Deuterated Internal Standards

Deuterated internal standards, like this compound, are chemically identical to the analyte, with the only difference being the presence of heavier deuterium atoms in place of hydrogen. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during chromatographic separation and ionization.[3][4] This minimizes variability and enhances the robustness of the analytical method.[2][3]

In contrast, structural analog internal standards, while cost-effective, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to less accurate correction for analytical variability and potentially compromise the reliability of the results.

Comparative Analysis of Method Performance

The following table summarizes the performance characteristics of an LC-MS/MS method for propranolol quantification, comparing the use of this compound as an internal standard with a commonly used structural analog, bisoprolol.

Performance ParameterMethod with this compound (Expected)Method with Bisoprolol Internal Standard[2]
Linearity (r²) ≥ 0.999≥ 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 5%< 7.1%
Inter-day Precision (%RSD) < 5%< 7.1%
Accuracy (%RE) ± 5%< 9.8%
Extraction Recovery Consistent and comparable to analyteMay differ from analyte
Matrix Effect Compensation HighModerate

Experimental Protocols

Confirmatory Analysis of Propranolol using LC-MS/MS with this compound

This protocol describes a typical method for the quantitative confirmation of propranolol in a biological matrix (e.g., plasma).

1. Sample Preparation:

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • Column: C18 analytical column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient to ensure separation of propranolol from matrix components.

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Propranolol: m/z 260.2 → 116.1 (Quantifier), 260.2 → 183.1 (Qualifier)

    • Nor Propranolol-d7: m/z 267.2 → 116.1 (or other appropriate fragment)

Visualizing the Workflow and Mechanism

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for confirming positive screening results and the signaling pathway of propranolol.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Confirmatory Analysis (LC-MS/MS) cluster_result Result Screening Positive Screening Result (e.g., Immunoassay) IS_Spike Spiking with Nor Propranolol-d7 HCl Screening->IS_Spike Sample Aliquot Sample_Prep Sample Preparation (Protein Precipitation) LC_Separation LC Separation Sample_Prep->LC_Separation Prepared Sample IS_Spike->Sample_Prep MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Confirmed_Positive Confirmed Positive Result Quantification->Confirmed_Positive

Experimental workflow for confirmation of positive screening results.

signaling_pathway cluster_receptor Beta-Adrenergic Receptor cluster_downstream Downstream Signaling Cascade cluster_response Physiological Response Propranolol Propranolol Beta_Receptor β1/β2-Adrenergic Receptor Propranolol->Beta_Receptor Antagonist G_Protein G Protein (Gs) Beta_Receptor->G_Protein Inhibition Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Activation cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_Channel Calcium Channels PKA->Ca_Channel Phosphorylation Response Decreased Heart Rate, Contractility, and Blood Pressure Ca_Channel->Response Leads to

Simplified signaling pathway of Propranolol's antagonist action.

References

The Gold Standard in Bioanalysis: Evaluating Nor Propranolol-d7 for Clinical Sample Confidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of clinical sample analysis is paramount. The choice of an appropriate internal standard is a critical factor influencing the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of the expected performance of Nor Propranolol-d7, a deuterated internal standard, against alternative internal standards used in the quantitative analysis of propranolol and its metabolites.

Stable isotope-labeled internal standards (SIL-IS), such as Nor Propranolol-d7, are widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] Their use is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the robustness of analytical methods.[2] A deuterated internal standard is chemically identical to the analyte, differing only in isotopic composition. This near-perfect chemical mimicry allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization, a common challenge known as the matrix effect.[1]

In contrast, structural analog internal standards, while more readily available and often less expensive, have different physicochemical properties. This can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte, potentially compromising the accuracy and precision of the quantitative results.[3]

This guide will delve into the performance metrics of bioanalytical methods, comparing the expected outcomes when using a deuterated internal standard like Nor Propranolol-d7 with those of a structural analog. The data presented is based on published validation studies of similar deuterated standards for propranolol analysis and methods employing structural analogs.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the validation parameters for the quantification of propranolol, illustrating the superior performance expected from a method utilizing a deuterated internal standard like Nor Propranolol-d7 compared to a structural analog.

Table 1: Method Performance with Deuterated Internal Standard (Propranolol-d7)

Validation ParameterAnalyteResultReference
Linearity Range Propranolol0.20–135.00 ng/mL[2]
4-Hydroxy Propranolol0.20–25.00 ng/mL[2]
Lower Limit of Quantification (LLOQ) Propranolol & 4-Hydroxy Propranolol0.20 ng/mL[2]
Accuracy (% Bias) Propranolol & 4-Hydroxy Propranolol< 11% of nominal values[2]
Precision (% RSD) Propranolol & 4-Hydroxy Propranolol< 11.3%[2]
Recovery (%) Propranolol> 96%[2]
4-Hydroxy Propranolol> 64%[2]

Table 2: Method Performance with Structural Analog Internal Standard (Bisoprolol)

Validation ParameterAnalyteResultReference
Linearity Range Propranolol1–500 ng/mL
4-Hydroxypropranolol & N-desisopropylpropranolol0.2–100 ng/mL
Lower Limit of Quantification (LLOQ) Propranolol1 ng/mL
4-Hydroxypropranolol & N-desisopropylpropranolol0.2 ng/mL
Accuracy (Relative Error) Propranolol & Metabolites< 9.8%
Precision (% RSD) Propranolol & Metabolites< 7.1%
Recovery (%) Propranolol & MetabolitesNot explicitly reported
Matrix Effect Propranolol & MetabolitesNot explicitly reported

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key experiments cited in this guide.

Method Using a Deuterated Internal Standard (Propranolol-d7)

This method describes the simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma using their respective deuterated internal standards.[2]

  • Sample Preparation (Solid Phase Extraction):

    • 0.300 mL of human plasma is used for extraction.

    • Propranolol-d7 and 4-hydroxy propranolol-d7 are used as internal standards.

  • Chromatographic Separation (LC-MS/MS):

    • Instrumentation: Tandem mass spectrometer with a turbo ionspray interface.

    • Detection Mode: Positive ion mode.

  • Quantification:

    • The assay was linear over a range of 0.20-135.00 ng/mL for free propranolol and 0.20-25.00 ng/mL for free 4-hydroxy propranolol.[2]

    • The method demonstrated high reproducibility with intra- and inter-day precision of <11.3% (RSD) and accuracy within 11% of the nominal values for both analytes.[2]

Method Using a Structural Analog Internal Standard (Bisoprolol)

This method was developed for the simultaneous quantification of propranolol and its two phase I metabolites in the plasma of infants with hemangioma.

  • Sample Preparation (Protein Precipitation):

    • To 100 μL of plasma, 20 μL of the internal standard working solution (bisoprolol) and 20 μL of methanol are added.

    • 300 μL of acetonitrile is added to precipitate proteins.

    • The mixture is vortexed and centrifuged.

    • The supernatant is injected into the LC-MS/MS system.

  • Chromatographic Separation (LC-MS/MS):

    • Column: Hypersil GOLD C18 (150 × 2.1 mm, 5 μm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Quantification:

    • Performed via multiple reaction monitoring (MRM) with a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the decision-making behind internal standard selection, the following diagrams are provided.

G Experimental Workflow for Propranolol Analysis using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Nor Propranolol-d7 (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantify using Calibration Curve ratio->quantification

Caption: A typical bioanalytical workflow for propranolol quantification.

G Decision Pathway for Internal Standard Selection start Start: Need for an Internal Standard decision Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? start->decision use_sil Use SIL-IS (e.g., Nor Propranolol-d7) - Superior Accuracy & Precision - Compensates for Matrix Effects decision->use_sil Yes use_analog Use Structural Analog - Potential for Differential Recovery & Matrix Effects - Requires More Rigorous Validation decision->use_analog No end Proceed with Method Validation use_sil->end use_analog->end

Caption: Rationale for selecting an internal standard in bioanalysis.

References

The Crucial Role of Deuterated Analogs in Bioanalysis: A Comparative Look at Nor Propranolol and Nor Propranolol-d7 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the accuracy and precision of results are paramount. A key strategy to ensure robust and reliable quantification is the use of stable isotope-labeled internal standards. This guide provides a comparative overview of the extraction characteristics of Nor Propranolol and its deuterated analog, Nor Propranolol-d7, highlighting why the latter is the gold standard for internal standards in clinical and research settings.

Nor Propranolol is a metabolite of the widely used beta-blocker, Propranolol. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicological studies. The use of a deuterated internal standard, such as Nor Propranolol-d7, is a cornerstone of high-quality quantitative analysis.[1] By compensating for variability during sample preparation and analysis, these standards enable researchers to achieve data of the highest integrity.[1][2][3]

Understanding the Co-extraction Behavior

Deuterated internal standards are versions of the analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the analytical process.[1][2]

This near-identical behavior is the linchpin of their utility. When a known amount of Nor Propranolol-d7 is added to a biological sample at the beginning of the extraction process, it acts as a perfect mimic for the endogenous Nor Propranolol.[1] Any loss of the analyte during sample extraction, cleanup, or injection will be mirrored by a proportional loss of the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[1]

Data Summary: A Comparative Overview

While specific numerical data directly comparing the extraction efficiencies of Nor Propranolol and Nor Propranolol-d7 is not typically published (as their efficiencies are expected to be virtually identical), the following table summarizes their key characteristics relevant to the extraction process.

FeatureNor PropranololNor Propranolol-d7Rationale for Comparison
Chemical Structure C₁₃H₁₅NO₂C₁₃H₈D₇NO₂The addition of seven deuterium atoms results in a higher molecular weight, allowing for mass spectrometric differentiation.
Physicochemical Properties Nearly IdenticalNearly IdenticalProperties such as pKa, logP, and solubility are virtually the same, leading to analogous behavior during extraction and chromatography.[1][2]
Extraction Behavior Mirrored by d7 analogDesigned to mirror the non-deuterated analyteDue to their similar chemical properties, both compounds exhibit the same partitioning behavior between different phases in extraction protocols like liquid-liquid extraction or solid-phase extraction.[4]
Chromatographic Co-elution Essential for accurate quantificationEssential for accurate quantificationFor optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[1]
Ionization Efficiency Subject to matrix effectsSubject to the same matrix effectsThe deuterated standard experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, allowing for accurate normalization of the signal.[2][3]

Experimental Protocol: Solid-Phase Extraction (SPE) of Nor Propranolol

The following is a generalized methodology for the solid-phase extraction of Nor Propranolol from a biological matrix, such as plasma, incorporating a deuterated internal standard.

1. Sample Pre-treatment:

  • To a 1 mL aliquot of the plasma sample, add a known concentration of Nor Propranolol-d7 internal standard solution.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • To precipitate proteins, add 2 mL of a precipitating agent (e.g., acetonitrile or a zinc sulfate solution).[5][6]

  • Vortex again for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

2. Solid-Phase Extraction:

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the Nor Propranolol and Nor Propranolol-d7 from the cartridge with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system for analysis.

  • The concentrations of Nor Propranolol are determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.

Below is a diagram illustrating the general workflow for solid-phase extraction.

SPE_Workflow Sample Sample + Nor Propranolol-d7 Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant SPE_Load Sample Loading Supernatant->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evaporation Evaporation SPE_Elute->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Solid-Phase Extraction Workflow

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision in the validation of bioanalytical methods. This guide offers an objective comparison of deuterated internal standards against other alternatives, supported by experimental data and detailed protocols, in alignment with global regulatory expectations.

The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) in its M10 guideline, advocate for the use of stable isotope-labeled (SIL) internal standards in bioanalytical assays, particularly for those employing mass spectrometry.[1][2][3] Among SILs, deuterated standards are a common choice due to their close physicochemical resemblance to the analyte of interest.[4][5] An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, extraction, and detection, thereby compensating for variability and ensuring accurate quantification.[6][7][8]

Comparison of Internal Standard Performance

The choice of internal standard significantly influences assay performance. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for many applications.[2][4] Their near-identical properties to the analyte ensure they co-elute and experience similar ionization effects, providing effective normalization.[5][9] However, other SILs, such as those labeled with ¹³C or ¹⁵N, and structural analogs are also utilized. The following tables provide a comparative overview of their performance characteristics.

Table 1: Comparison of Internal Standards for the Quantification of a Small Molecule Drug by LC-MS/MS

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
¹³C-Labeled (¹³C₆-Drug X) 199.13.898.5
10100.52.999.6
100100.12.2101.0
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[4]

Table 2: Key Performance Characteristics of Different Internal Standard Types

CharacteristicDeuterated Standard¹³C/¹⁵N-Labeled StandardStructural Analog
Co-elution with Analyte Typically co-elutes, but minor chromatographic shifts can occur with extensive deuteration.[6][10][11]Excellent co-elution.[11]May or may not co-elute.
Matrix Effect Compensation Excellent, due to similar ionization properties.[6][12]Excellent.Variable and often less effective.[2][10]
Isotopic Purity High purity is crucial to avoid interference from unlabeled analyte.[3][13]Generally high.Not applicable.
Potential for Isotopic Exchange Possible under certain conditions (deuterium-hydrogen exchange).[6][11]Very low.Not applicable.
Cost and Availability Generally more readily available and less expensive than ¹³C/¹⁵N standards.[5]Often more expensive and may require custom synthesis.Varies, but can be readily available if a suitable analog exists.

Regulatory Expectations for Deuterated Standards

Regulatory bodies emphasize several key considerations when utilizing deuterated internal standards in bioanalysis:

  • Isotopic Purity and Interference: The deuterated standard should have high isotopic purity to prevent the contribution of any unlabeled analyte from the internal standard solution to the measured analyte concentration.[3][13] The ICH M10 guideline suggests that the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the analyte's contribution to the IS signal should be ≤ 5% of the IS response.[6]

  • Stability: The deuterium label must be stable throughout sample collection, storage, and analysis to prevent isotopic exchange.[3][14] Labels should not be placed on exchangeable sites like hydroxyl or amine groups.[14]

  • Chromatographic Properties: While deuterated standards generally co-elute with the analyte, extensive deuteration can sometimes lead to a slight chromatographic shift.[6][10][11] This needs to be assessed during method development.

  • Mass Difference: A sufficient mass difference between the analyte and the deuterated standard is necessary to avoid mass spectrometric cross-talk.[6] A difference of three or more mass units is generally recommended for small molecules.[14]

Experimental Protocols

The following are detailed methodologies for key experiments in the validation of a bioanalytical method using a deuterated internal standard, based on the principles outlined in the ICH M10 guideline.

Selectivity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain at least six individual lots of the blank biological matrix (e.g., plasma, serum) from different sources.

  • Prepare three sets of samples from each lot:

    • Set A: Blank matrix processed without the internal standard.

    • Set B: Blank matrix processed with the deuterated internal standard at the concentration used in the assay.

    • Set C: Blank matrix spiked with the analyte at the LLOQ and the deuterated internal standard at its working concentration.

  • Process and analyze the samples using the bioanalytical method.

  • Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.[4]

Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

  • Obtain at least six different sources of blank biological matrix.

  • Prepare three sets of samples for each matrix source:

    • Set A (Neat Solution): Analyte and deuterated internal standard spiked in the reconstitution solvent at low and high concentrations.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated internal standard are spiked into the extracted matrix at low and high concentrations.

    • Set C (Pre-extraction Spike): Analyte and deuterated internal standard are spiked into the blank matrix before extraction.

  • Calculate the matrix factor (MF) by comparing the peak areas from Set B to Set A.

  • The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[3]

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.

  • Calculate the mean concentration, accuracy (as % bias), and precision (as %CV) for each QC level.[4] The acceptance criteria are typically within ±15% for accuracy and ≤15% for precision, except at the LLOQ where it is ±20% and ≤20%, respectively.[15]

Visualizing the Bioanalytical Workflow and Decision-Making

The following diagrams illustrate the logical flow of a bioanalytical assay using a deuterated internal standard and the decision-making process for selecting an appropriate internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Analyte Extraction (e.g., Protein Precipitation) Add_IS->Extraction LC_Sep Chromatographic Separation (LC) Extraction->LC_Sep MS_Detect Mass Spectrometric Detection (MS/MS) LC_Sep->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Ratio_Calc Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calc Calibration_Curve Construct Calibration Curve Ratio_Calc->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Decision logic for selecting an appropriate internal standard in bioanalysis.

References

The Gold Standard in Bioanalysis: Justifying the Use of Nor Propranolol-d7 Hydrochloride in Validated Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the bioanalysis of propranolol, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Nor Propranolol-d7 Hydrochloride, a deuterated internal standard, with commonly used non-deuterated (structural analog) internal standards. By examining their performance characteristics in validated assays, we present a clear justification for the adoption of this compound as the gold standard for robust and reliable quantification.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. While structural analogs are often employed due to cost and availability, stable isotope-labeled (SIL) internal standards, such as this compound, offer significant advantages in terms of analytical performance.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of propranolol using different internal standards. While a direct head-to-head comparison in a single study is not available, the data from these separate, validated methods provide valuable insights into the expected performance of each type of internal standard.

Table 1: Performance Characteristics of a Validated LC-MS/MS Assay for Propranolol using Bisoprolol as an Internal Standard [1]

Validation ParameterPerformance Metric
Linearity (r²)≥ 0.9989
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 7.1%
Inter-day Precision (%RSD)< 7.1%
Accuracy (Relative Error)< 9.8%
Recovery> 92.45%

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Propranolol using Tramadol as an Internal Standard

Validation ParameterPerformance Metric
Linearity (r²)≥ 0.999
Lower Limit of Quantification (LLOQ)2 ng/mL
Intra-day Precision (%RSD)0.45 - 8.61%
Inter-day Precision (%RSD)0.69 - 5.82%
Intra-day Accuracy (%)97.8 - 106.8%
Inter-day Accuracy (%)100.9 - 108.8%

While the methods using structural analogs like bisoprolol and tramadol demonstrate acceptable performance according to regulatory guidelines, the use of a deuterated internal standard like this compound is anticipated to provide superior performance, particularly in mitigating matrix effects and improving overall data reliability.

The Justification for a Deuterated Internal Standard

The key advantages of using a stable isotope-labeled internal standard such as this compound are rooted in its near-identical physicochemical properties to the analyte of interest, propranolol.

Logical Justification for Using a Deuterated Internal Standard cluster_Properties Physicochemical Properties cluster_Behavior Analytical Behavior cluster_Outcome Impact on Assay Performance Analyte Propranolol Prop_Deuterated Nearly Identical Analyte->Prop_Deuterated Prop_Analog Similar but Different Analyte->Prop_Analog IS_Deuterated Nor Propranolol-d7 (Deuterated IS) IS_Deuterated->Prop_Deuterated IS_Analog Structural Analog IS (e.g., Bisoprolol, Tramadol) IS_Analog->Prop_Analog Behavior_Deuterated Co-elution Similar Ionization Similar Extraction Recovery Prop_Deuterated->Behavior_Deuterated Behavior_Analog Different Retention Time Different Ionization Efficiency Different Extraction Recovery Prop_Analog->Behavior_Analog Outcome_Deuterated Superior compensation for matrix effects Improved Accuracy & Precision Higher Data Reliability Behavior_Deuterated->Outcome_Deuterated Outcome_Analog Potential for differential matrix effects Risk of inaccurate quantification Less robust method Behavior_Analog->Outcome_Analog

Caption: Logical flow demonstrating the superiority of a deuterated internal standard.

Experimental Workflow for a Validated Bioanalytical Assay

The following diagram illustrates a typical workflow for the quantification of propranolol in a biological matrix using an internal standard and LC-MS/MS.

Experimental Workflow for Propranolol Bioanalysis Sample Biological Sample (e.g., Plasma) Spike Spike with Nor Propranolol-d7 HCl (IS) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Separate LC Separation (C18 Column) Prepare->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification (Peak Area Ratio vs. Concentration) Detect->Quantify

Caption: A generalized workflow for a validated bioanalytical assay.

Detailed Experimental Protocols

The following are representative experimental protocols for the LC-MS/MS analysis of propranolol using a non-deuterated internal standard. A method utilizing this compound would follow a similar procedure, with the key difference being the use of the deuterated internal standard.

Protocol 1: LC-MS/MS Method for Propranolol using Bisoprolol as Internal Standard[1]

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of bisoprolol working solution (25 ng/mL) and 20 µL of methanol.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C.

  • For propranolol analysis, dilute 100 µL of the supernatant with 600 µL of acetonitrile.

  • Inject 10 µL of the final supernatant into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: Hypersil GOLD C18 (dimensions not specified).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A gradient elution program is used.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Propranolol: m/z 260.0 → 116.0

    • Bisoprolol (IS): m/z 326.1 → 116.0

Protocol 2: LC-MS/MS Method for Propranolol using Tramadol as Internal Standard[2]

1. Sample Preparation:

  • To a clean glass tube, add plasma sample.

  • Add 200 µL of the mobile phase.

  • Vortex-mix the sample.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Inject 2 µL of the supernatant directly into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: Isocratic UK-C18 (2.0 x 50 mm, 3 µm).

  • Mobile Phase: Methanol and 10 mM ammonium formate (70:30, v/v).

  • Flow Rate: 250 µL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Propranolol: m/z 260.0 → 116.2

    • Tramadol (IS): m/z 264.2 → 58.2

Conclusion

While validated methods using structural analogs as internal standards can provide reliable data for the quantification of propranolol, the use of a stable isotope-labeled internal standard like this compound represents the pinnacle of bioanalytical rigor. Its ability to perfectly mimic the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability, leading to enhanced accuracy, precision, and overall data integrity. For researchers and drug development professionals who demand the highest quality data for pharmacokinetic, toxicokinetic, and clinical studies, the justification for using this compound is clear and compelling.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Propranolol-d7 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Propranolol-d7 Hydrochloride, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Note on nomenclature: The substance is commonly referred to as Propranolol-d7 Hydrochloride.

Health and Safety Overview

Propranolol-d7 Hydrochloride is classified as a hazardous substance. Understanding its potential hazards is the first step in safe handling and disposal.

Hazard ClassificationDescription
Acute Oral Toxicity (Category 4) Harmful if swallowed.[1][2][3][4][5]
Reproductive Toxicity May damage the unborn child.[4][6]
Aquatic Hazard (Chronic) Toxic to aquatic life with long-lasting effects.[4][6]

This table summarizes the primary hazards associated with Propranolol-d7 Hydrochloride. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information.

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is mandatory to ensure the safety of laboratory personnel and to prevent environmental contamination. The following steps provide a general framework based on standard laboratory hazardous waste procedures.

Important: These are general guidelines. Always follow your institution's specific waste management policies and local, state, and federal regulations.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste: As soon as Propranolol-d7 Hydrochloride is designated for disposal, it must be treated as hazardous waste.[7][8][9]

  • Segregate Waste Streams: Do not mix Propranolol-d7 Hydrochloride waste with other waste streams unless explicitly permitted by your institution's chemical safety office.[10] It should be stored separately from incompatible materials such as strong oxidizers.

Step 2: Containerization and Labeling
  • Use a Compatible Container: Collect the waste in a clean, leak-proof container made of a compatible material. The original container is often a suitable choice. Ensure the container has a secure, tight-fitting lid.[9]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste."[9][11] The label should also include:

    • The full chemical name: "Propranolol-d7 Hydrochloride"

    • The approximate quantity or concentration.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8][11]

  • Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills.

  • Secure Storage: Keep the waste container closed at all times, except when adding waste.[7][8]

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup.[8]

  • Professional Disposal: Propranolol-d7 Hydrochloride should be disposed of through a licensed hazardous waste disposal company.[1][12] Common disposal methods for this type of chemical waste include:

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][12]

    • Disposal in a licensed hazardous waste landfill.

Disposal of Empty Containers:

Empty containers that held Propranolol-d7 Hydrochloride must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the defaced container may be disposed of in the regular trash, in accordance with institutional policies.

Experimental Protocols

No specific in-laboratory experimental protocols for the neutralization or treatment of Propranolol-d7 Hydrochloride waste were found in the reviewed literature. The standard and required procedure is to manage it as hazardous waste for professional disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Propranolol-d7 Hydrochloride.

G cluster_0 In-Laboratory Waste Management cluster_1 Disposal Process A Identify Unwanted Propranolol-d7 Hydrochloride B Treat as Hazardous Waste A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' + Chemical Name & Date C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Keep Container Securely Closed E->F G Is Container Full or Disposal Required? F->G H Contact Institutional EHS for Waste Pickup G->H Yes I Professional Disposal by Licensed Contractor (e.g., Incineration) H->I J Maintain Records of Disposal I->J

Caption: Workflow for the proper disposal of Propranolol-d7 Hydrochloride.

References

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